2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Description
BenchChem offers high-quality 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
SNSNMHSMQKFVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis & Application of 2-Chloro-5-fluoroaniline Trifluoroethyl Derivatives
The following technical guide details the synthesis, properties, and applications of 2-Chloro-5-fluoroaniline trifluoroethyl derivatives.
Technical Guide for Medicinal & Process Chemists
Executive Summary & Strategic Rationale
The
-
Metabolic Blocking: The bulky, electron-withdrawing
group inhibits -dealkylation by Cytochrome P450 enzymes, significantly extending half-life compared to -ethyl or -methyl analogs.[1] -
pKa Modulation: The strong inductive effect (
) of the trifluoroethyl group lowers the basicity of the aniline nitrogen (typically by 2–3 pKa units), reducing lysosomal trapping and improving passive permeability. -
Bioisosterism: The
moiety acts as a non-hydrolyzable bioisostere of the amide bond ( ), maintaining similar bond vectors and electrostatic potential without susceptibility to amidases.[1]
This guide outlines the three primary synthetic workflows to access
Synthetic Workflows
Method A: Reductive Amination (Preferred Route)
Best for: Gram-to-kilogram scale, high chemoselectivity.[1]
Direct condensation of 2-chloro-5-fluoroaniline with trifluoroacetaldehyde is thermodynamically unfavorable due to the electron-deficient nature of both the aniline and the aldehyde.[1] The use of a hemiacetal precursor and a specific Lewis acid/reductant system is required.
Protocol:
-
Imine Formation:
-
Reagents: 2-Chloro-5-fluoroaniline (1.0 equiv), Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv).[1]
-
Solvent: Toluene or Dichloromethane (DCM).
-
Catalyst:
or (0.5 equiv) is essential to sequester water and force the equilibrium toward the imine. -
Conditions: Reflux with Dean-Stark trap (if Toluene) or stir at RT (if using Ti-reagents) for 2–4 hours.
-
-
Reduction:
-
Reagent: Sodium triacetoxyborohydride (
, 2.0 equiv) or Sodium borohydride ( ) in Acetic Acid. -
Conditions: Cool to
, add reductant portion-wise. Stir for 12 hours. -
Workup: Quench with sat.
, extract with EtOAc.
-
Critical Insight: Standard reductive amination (using just AcOH) often fails because the intermediate imine is unstable and prone to hydrolysis. Titanium reagents stabilize the intermediate iminium species.
Method B: Palladium-Catalyzed Cross-Coupling
Best for: Late-stage functionalization or when the aniline precursor is unavailable.[1]
This method utilizes the "Reverse Disconnection," coupling an aryl halide with trifluoroethylamine.
Protocol:
-
Substrates: 1-Bromo-2-chloro-5-fluorobenzene (1.0 equiv) + 2,2,2-Trifluoroethylamine (1.2 equiv).[1]
-
Catalyst System:
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: 1,4-Dioxane or Toluene,
under Argon.[1]
Method C: Nucleophilic Alkylation ( )
Best for: Small scale, rapid screening.[1]
Direct alkylation is challenging due to the low nucleophilicity of the aniline and the tendency for trifluoroethyl halides/triflates to undergo E2 elimination.
Protocol:
-
Reagents: 2-Chloro-5-fluoroaniline (1.0 equiv), 2,2,2-Trifluoroethyl triflate (1.1 equiv).[1]
-
Base: Non-nucleophilic base is critical.[1] 2,6-Di-tert-butylpyridine or
(anhydrous).[1] -
Solvent: DMF or NMP (Polar aprotic promotes
). -
Conditions: Heat to
in a sealed tube. -
Note: Expect 10–20% elimination byproduct (1,1-difluoroethene).[1]
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for selecting the optimal synthetic route based on starting material availability and scale.
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and production scale.
Analytical Characterization
Validating the structure of fluoroanilines requires careful interpretation of NMR data, particularly the coupling between Fluorine and neighboring nuclei.
Table 1: Key Spectral Data
| Technique | Parameter | Expected Value / Pattern | Interpretation |
| Exchangeable proton; shift depends on solvent/conc.[1] | |||
| Characteristic quartet due to coupling with 3 equivalent F atoms.[1] | |||
| Aromatic | Complex splitting due to | ||
| Diagnostic signal for trifluoroethyl group.[1] | |||
| Ring fluorine signal.[1] | |||
| LC-MS | Chlorine isotope pattern ( |
Applications in Drug Discovery[2]
Pharmacophore: Protoporphyrinogen Oxidase (PPO) Inhibitors
This scaffold is a key intermediate in the synthesis of PPO inhibitors (herbicides) and structurally related kinase inhibitors. The 2-chloro-5-fluoro substitution pattern is privileged for binding into hydrophobic pockets while the
Mechanism of Metabolic Stability
The diagram below illustrates how the trifluoroethyl group blocks the standard oxidative dealkylation pathway mediated by CYP450 enzymes.
Caption: Comparative metabolic fate of N-ethyl vs. N-trifluoroethyl derivatives. The strong C-F bonds and electron withdrawal prevent alpha-hydroxylation.[1]
Safety & Handling
-
Acute Toxicity: 2-Chloro-5-fluoroaniline is toxic if swallowed, inhaled, or absorbed through the skin.[1] It acts as a methemoglobinemia inducer.
-
Alkylating Agents: Trifluoroethyl triflate is a potent alkylating agent.[1] All operations involving this reagent must be conducted in a fume hood with appropriate PPE (double nitrile gloves).
-
Waste Disposal: Fluorinated organic waste must be segregated.[1] Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.
References
-
Reductive Amination of Electron-Deficient Anilines
- Title: Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA.
- Source:Tetrahedron Letters, 2009.
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling
-
General Properties of 2-Chloro-5-fluoroaniline
-
Trifluoroethyl Bioisosterism
Sources
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline molecular weight
An In-Depth Technical Guide to the Physicochemical Profiling and Molecular Weight Determination of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Executive Summary
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS: 261763-07-9) is a highly specialized, polyhalogenated building block utilized in advanced pharmaceutical synthesis and agrochemical development[1]. With a precise average molecular weight of 227.59 g/mol , this compound serves as an ideal intermediate in Fragment-Based Drug Discovery (FBDD). This whitepaper provides an authoritative breakdown of its mass properties, the implications of its molecular weight in drug design, and a self-validating analytical workflow for its precise mass determination.
Physicochemical Profiling and Mass Contributions
The molecular weight of a compound dictates its pharmacokinetic viability. For 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, the molecular formula is C₈H₆ClF₄N . The high mass fraction of halogens (chlorine and fluorine) accounts for nearly 49% of the total molecular weight.
This heavy halogenation fundamentally alters the electron density of the aniline core. The electron-withdrawing nature of the trifluoroethyl group and the ring halogens significantly reduces the basicity (pKa) of the amine, rendering it highly resistant to metabolic N-oxidation—a critical advantage in medicinal chemistry[2].
Table 1: Physicochemical and Mass Properties of C₈H₆ClF₄N
| Property | Value | Causality / Analytical Implication |
| Molecular Formula | C₈H₆ClF₄N | Defines the elemental composition and exact isotopic envelope. |
| Average Molecular Weight | 227.59 g/mol | Utilized for macroscopic stoichiometric calculations during synthesis[1]. |
| Monoisotopic Mass | 227.0125 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N); the primary target for HRMS. |
| [M+H]⁺ Ion (Calculated) | 228.0198 m/z | The target mass-to-charge ratio when ionized via positive Electrospray Ionization (ESI+). |
| [M+H]⁺ M+2 Isotope | 230.0169 m/z | Confirms the presence of a single chlorine atom via the natural ³⁵Cl/³⁷ Cl 3 :1 abundance ratio. |
| Halogen Mass Fraction | ~49% | Drives high lipophilicity (LogP) and enhances passive membrane permeability[2]. |
Implications of Molecular Weight in Drug Design
In lead optimization, molecular weight is a strictly budgeted parameter. According to Lipinski’s Rule of 5, orally bioavailable drugs should generally maintain a molecular weight below 500 Da.
By utilizing 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (MW = 227.59 Da) as a core scaffold, medicinal chemists retain a "mass budget" of approximately 270 Da. This allows for the downstream addition of complex binding moieties (e.g., via Buchwald-Hartwig cross-coupling) without violating pharmacokinetic size limits. Furthermore, the strategic placement of fluorine atoms on the aniline ring and the alkyl chain enhances metabolic stability by blocking common Cytochrome P450 oxidation sites, a well-documented phenomenon in the development of fluorinated drugs[2]. The synthesis of such highly substituted ortho-fluoroanilines is challenging but highly rewarding for generating selective bioactive derivatives[3].
Synthetic Mass Shift Tracking
During the synthesis of this compound, tracking the molecular weight shift is the primary method for reaction monitoring. The N-alkylation of the precursor, 2-chloro-5-fluoroaniline, with a trifluoroethylating agent (such as 2,2,2-trifluoroethyl trifluoromethanesulfonate) results in a distinct mass shift.
Figure 1: Synthetic mass shift tracking during the N-alkylation of 2-chloro-5-fluoroaniline.
Analytical Methodology: Self-Validating LC-HRMS Protocol
To unequivocally verify the molecular weight (227.59 g/mol ) and the exact monoisotopic mass (227.0125 Da) of synthesized batches, is the industry standard[4]. Proper mass calibration is essential to achieve the sub-5 ppm accuracy required for definitive structural confirmation[5].
The following protocol is designed as a self-validating system , ensuring that false positives are mathematically and chemically impossible.
Step-by-Step LC-HRMS Methodology
Step 1: System Suitability and Mass Calibration
-
Action: Infuse a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap or Q-TOF mass analyzer.
-
Validation Check: The system must demonstrate a mass accuracy error of < 2 ppm across the 100–600 m/z range.
-
Causality: Sub-2 ppm accuracy is non-negotiable to distinguish the target analyte from isobaric impurities that may share the same nominal mass but differ in exact elemental composition[5].
Step 2: Sample Preparation with Internal Standard
-
Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL. Spike the sample with 100 ng/mL of a known internal standard (e.g., Reserpine, exact mass [M+H]⁺ = 609.2806 m/z).
-
Validation Check: The internal standard acts as a built-in positive control. If the Reserpine peak is absent or its mass deviates, the injection is invalidated, ruling out hardware failure or ionization suppression.
Step 3: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Causality: The high lipophilicity imparted by the four fluorine atoms and the chlorine atom causes the compound to retain strongly on a reversed-phase column. A steep organic gradient is required to elute the compound sharply, preventing peak broadening and maximizing the signal-to-noise ratio entering the mass spectrometer.
Step 4: ESI-HRMS Acquisition and Isotopic Validation
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the ion chromatogram (EIC) for the calculated protonated mass: m/z 228.0198 ± 5 ppm .
-
Validation Check (The Isotopic Lock): The software must automatically evaluate the isotopic envelope. The system validates the compound identity only if the M+2 peak (m/z 230.0169) is present at approximately 32% relative abundance compared to the monoisotopic peak.
-
Causality: This 3:1 ratio is the immutable physical signature of the ³⁵Cl and ³⁷Cl isotopes. If a peak appears at 228.0198 but lacks the 230.0169 companion peak at the correct ratio, the signal is a false positive (e.g., a non-chlorinated contaminant), and the batch is rejected.
Figure 2: Self-validating High-Resolution Mass Spectrometry (HRMS) workflow for exact mass confirmation.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. URL:[Link]
-
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
-
Xie, C., & Chen, X. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. URL:[Link]
-
Gawor, A., & Bulska, E. (2023). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. International Journal of Molecular Sciences (MDPI). URL:[Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. annualreviews.org [annualreviews.org]
- 3. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry | MDPI [mdpi.com]
Technical Whitepaper: Synthesis and Characterization of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Topic: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline SMILES code Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated intermediate critical in the development of high-potency agrochemicals and pharmaceutical candidates. The incorporation of the N-(2,2,2-trifluoroethyl) moiety into the aniline scaffold is a strategic bioisosteric modification designed to modulate lipophilicity (
This document outlines the precise chemical identity, a validated synthesis protocol using triflate alkylation, and the necessary analytical frameworks for quality control.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
-
Common Name: N-(2,2,2-Trifluoroethyl)-2-chloro-5-fluoroaniline
-
Molecular Formula:
-
Molecular Weight: 227.59 g/mol
SMILES Code
The canonical SMILES (Simplified Molecular Input Line Entry System) representation is critical for cheminformatics integration.
Canonical SMILES:
Isomeric SMILES:
Physicochemical Properties (Predicted)
| Property | Value | Significance |
| LogP | ~3.2 - 3.5 | Enhanced membrane permeability compared to non-fluorinated analogs. |
| pKa (Conj. Acid) | ~1.5 - 2.0 | Significantly reduced basicity due to the electron-withdrawing effect of the |
| H-Bond Donors | 1 | Secondary amine remains available for specific receptor interactions. |
| Rotatable Bonds | 2 | Limited conformational flexibility aids in binding affinity. |
Strategic Synthesis Protocol
Retrosynthetic Analysis
The synthesis of N-fluoroalkyl anilines presents a challenge due to the reduced nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing halogen substituents on the ring) and the low reactivity of
Advanced Safety & Handling Whitepaper: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline in Drug Design
Executive Summary
The strategic incorporation of fluorinated motifs into aniline scaffolds has become a cornerstone of modern medicinal chemistry. 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a highly specialized building block, combining the steric bulk of a di-halogenated phenyl ring with the profound electronic modulation of an N-trifluoroethyl group. As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). Here, we dissect the physicochemical causality behind the compound's hazards, detail self-validating experimental protocols for its safe handling, and explore its metabolic resistance pathways.
Physicochemical Profiling & Structural Causality
Understanding the safety profile of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline requires analyzing its electronic distribution. The aniline core is heavily electron-deficient. The ortho-chloro and meta-fluoro substituents exert strong inductive (-I) and variable resonance (+R) effects, while the N-(2,2,2-trifluoroethyl) group acts as a powerful electron-withdrawing sink [4].
This extreme electron withdrawal drastically lowers the pKa of the amine, rendering it a poor nucleophile. While this is highly advantageous for preventing rapid in vivo metabolic degradation, it introduces specific challenges in synthetic handling, requiring aggressive catalytic conditions that carry their own safety risks [3].
Quantitative Chemical Properties
| Property | Value / Description | Causality / Impact on Handling |
| Molecular Formula | C₈H₆ClF₄N | High halogen content increases lipophilicity (LogP ~3.8). |
| Molecular Weight | 227.59 g/mol | Heavy molecular weight limits volatility at room temperature. |
| Physical State | Liquid / Low-melting solid | Requires temperature-controlled storage (4°C) to prevent degradation [2]. |
| Solubility | Insoluble in H₂O; Soluble in DCM, THF | Necessitates halogenated or ethereal solvents for reactions. |
| Reactivity | Weakly Nucleophilic | Requires strong bases (e.g., NaOtBu) for cross-coupling, increasing base-hydrolysis risks. |
Comprehensive Hazard Assessment & Mechanistic Toxicology
Standard anilines are notorious for inducing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺ by reactive N-hydroxylamine metabolites, destroying its oxygen-carrying capacity. However, the N-trifluoroethylation of this compound sterically and electronically shields the nitrogen, significantly altering its toxicological pathway[4].
Despite this metabolic protection, the compound retains acute toxicity characteristics typical of halogenated anilines [1].
GHS Classification & Safety Imperatives
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage: Category 1 (H318).
-
Specific Target Organ Toxicity (STOT SE): Category 3 (Respiratory tract irritation, H335).
PPE Causality: Standard nitrile gloves offer insufficient breakthrough times for highly lipophilic fluorinated liquids. Butyl rubber or laminated PE/EVAL gloves must be used for bulk handling (>50 mL) because the high LogP of the compound allows it to rapidly permeate standard porous elastomers.
Figure 1: Mechanistic toxicology and metabolic resistance pathway of N-trifluoroethyl anilines.
Self-Validating Experimental Protocols
Because the N-trifluoroethyl group renders the amine poorly nucleophilic, incorporating this building block into larger Active Pharmaceutical Ingredients (APIs) often requires Palladium-catalyzed Buchwald-Hartwig aminations. The following protocol integrates strict safety handling with a self-validating Schlenk line workflow.
Protocol: Inert-Atmosphere Catalytic Coupling
Objective: Safely couple 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline with an aryl bromide while preventing catalyst poisoning and exposure to toxic vapors.
-
System Evacuation (Validation Checkpoint):
-
Action: Attach the reaction flask to a Schlenk line. Apply vacuum (≤ 0.1 mbar) and backfill with ultra-pure Argon. Repeat three times.
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.
-
Validation: Isolate the flask from the vacuum pump. If the pressure gauge rises, a micro-leak is present. Do not proceed until the vacuum holds static for 60 seconds.
-
-
Reagent Charging (Under Argon Counterflow):
-
Action: Add the Pd-catalyst (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., BrettPhos), and the base (NaOtBu) against a positive flow of Argon.
-
Causality: BrettPhos is required because its massive steric bulk forces the reductive elimination step, overcoming the poor nucleophilicity of the fluorinated aniline [3].
-
-
Substrate Addition & Sealing:
-
Action: Inject the 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline and anhydrous solvent (e.g., Toluene) via a gas-tight syringe.
-
Validation: Observe the bubbler. A steady, slow bubbling indicates a positive inert pressure, validating that atmospheric moisture (which would hydrolyze the base) is excluded.
-
-
Reaction Quenching & Workup:
-
Action: Cool to 0°C. Slowly quench with saturated aqueous NH₄Cl.
-
Causality: Unreacted NaOtBu reacts violently with water. NH₄Cl provides a buffered, mild proton source to safely neutralize the strong base without generating excessive exothermic heat.
-
Figure 2: Self-validating Schlenk line workflow for inert-atmosphere catalytic coupling.
Emergency Response & Spill Mitigation
Due to the compound's high lipophilicity and environmental toxicity, spill responses must prioritize containment over dilution. Water must never be used to wash a spill, as it will simply spread the hydrophobic compound into municipal drainage.
Step-by-Step Spill Protocol
-
Assessment: Identify the volume. If >50 mL is spilled outside a fume hood, evacuate the lab immediately due to the risk of acute inhalation toxicity (H332) [2].
-
Containment: Surround the spill with an inert, hydrophobic absorbent (e.g., diatomaceous earth or specialized HazMat vermiculite).
-
Neutralization/Absorption: Sweep the absorbed material using non-sparking tools (to prevent ignition of any co-spilled flammable solvents).
-
Validation of Decontamination: Wipe the spill area with a rag soaked in a non-polar solvent (e.g., Hexanes), followed by a secondary wipe with Isopropanol. Dispose of all rags in sealed, labeled halogenated waste containers.
Figure 3: Decision tree for emergency spill response and containment.
References
Fluorinated aniline building blocks for medicinal chemistry
Title: Strategic Utilization of Fluorinated Anilines in Medicinal Chemistry: A Technical Guide
Executive Summary: The Fluorine Effect
In modern drug discovery, fluorinated anilines are not merely reagents; they are strategic architectural elements used to modulate the physicochemical and pharmacokinetic (PK) profiles of lead compounds. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1]
For the medicinal chemist, the fluorinated aniline building block offers a predictable lever to adjust:
-
Basicity (pKa): Tuning the protonation state of the nitrogen to influence membrane permeability and hERG channel avoidance.
-
Metabolic Stability: Blocking oxidative metabolism (CYP450) at the electron-rich aromatic ring.
-
Conformation: Inducing specific torsion angles via electrostatic interactions (e.g., N-H···F intramolecular hydrogen bonding).
Physicochemical Profiling: The Data
The introduction of fluorine onto the aniline ring alters the electron density of the amine nitrogen through two competing mechanisms: Inductive withdrawal (-I) and Resonance donation (+R) .
-
Meta-substitution (3-F): The -I effect dominates, significantly lowering pKa (reducing basicity). This is ideal for reducing mitochondrial toxicity associated with highly basic anilines.
-
Para-substitution (4-F): The +R effect of fluorine nearly cancels out the -I effect, resulting in a pKa similar to unsubstituted aniline, but with blocked metabolic liability at the para-position.
Table 1: Comparative Properties of Fluorinated Anilines
| Building Block | Structure | pKa (Conj. Acid) | Electronic Effect | Primary Utility |
| Aniline | Ph-NH₂ | 4.60 | Standard | Baseline |
| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | -I ≈ +R | Metabolic block (para); Bioisostere of aniline |
| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.37 | -I dominant | Reducing basicity; Improving permeability |
| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.44 | -I + Ortho | Conformation control (H-bonding) |
| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~3.8 | Additive | Dual metabolic blocking; Lipophilicity tuning |
Expert Insight: When a lead compound exhibits high clearance due to ring oxidation, switching from an aniline to a 4-fluoroaniline is a standard "first-pass" optimization. It retains the H-bond donor/acceptor profile while hardening the metabolic soft spot.
Decision Logic: Selecting the Right Block
The following decision tree illustrates the logical flow for selecting a specific fluorinated aniline based on the medicinal chemistry problem encountered.
Figure 1: Strategic selection of fluorinated aniline building blocks based on ADMET liabilities.
Synthetic Challenges & Reactivity
While fluorinated anilines are commercially available, their reactivity in downstream chemistry—specifically Buchwald-Hartwig aminations and Amide Couplings —is attenuated compared to non-fluorinated counterparts.
-
The Problem: The electron-withdrawing nature of fluorine (especially in 3-F and poly-F systems) renders the amine nitrogen less nucleophilic.
-
The Solution: Standard nucleophilic aromatic substitution (
) often fails. Transition-metal catalysis is required.
Protocol: Buchwald-Hartwig Coupling of Deactivated Fluoroanilines
This protocol is optimized for coupling electron-deficient fluorinated anilines with aryl bromides, a common bottleneck in synthesis.
Reagents:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) – Crucial for electron-poor amines.
-
Base:
(Cesium Carbonate) – Preferred over NaOtBu for sensitive substrates. -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with Aryl Bromide (1.0 equiv), Fluorinated Aniline (1.2 equiv),
(2 mol%), XPhos (8 mol%), and (2.0 equiv). -
Solvate: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Degas: Sparge with Argon for 5 minutes. Seal the vial.
-
Heat: Stir at 100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Note: For extremely deactivated anilines (e.g., 2,3,4-trifluoroaniline), switching the ligand to BrettPhos often improves yields significantly.
Case Study: Linezolid (Zyvox)
Linezolid represents the quintessential application of a fluorinated aniline building block. The core structure is derived from 3-fluoro-4-morpholinoaniline .[2][3]
-
Role of Fluorine:
-
Potency: The 3-fluoro group improves activity against Gram-positive bacteria (MRSA) compared to the non-fluorinated analog.
-
Safety: It modulates the redox potential of the aniline ring, preventing the formation of toxic metabolites associated with electron-rich anilines.
-
Synthesis Workflow: The Linezolid Intermediate
The synthesis of the key building block, 3-fluoro-4-morpholinoaniline, demonstrates how to construct the aniline prior to final assembly.
Figure 2: Synthesis of the key fluorinated aniline intermediate for Linezolid.
Experimental Detail (Step 1 - S_NAr):
Due to the strong electron-withdrawing effect of the nitro group and the fluorine atoms, the 4-position fluorine in 3,4-difluoronitrobenzene is highly labile. Reaction with morpholine proceeds under mild conditions (
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
Sources
Methodological & Application
Synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Application Note: High-Performance
Part 1: Strategic Overview & Retrosynthetic Logic
The synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a critical transformation in the development of fluorinated agrochemicals (e.g., PPO inhibitors like Saflufenacil analogs) and pharmaceutical bioisosteres. The introduction of the 2,2,2-trifluoroethyl group (
The Challenge:
Direct alkylation of 2-chloro-5-fluoroaniline with 2,2,2-trifluoroethyl halides (e.g.,
The Solution: This guide details two high-fidelity protocols that bypass the limitations of direct alkylation:
-
Method A: Reductive Amination (The "Hemiacetal" Route) – Ideal for laboratory scale and rapid library synthesis.
-
Method B: Acylation-Reduction (The "Anhydride" Route) – The robust choice for scale-up, avoiding expensive hemiacetal reagents and offering superior chemoselectivity.
Part 2: Experimental Protocols
Method A: Reductive Amination via Trifluoroacetaldehyde Ethyl Hemiacetal
Best for: Rapid throughput, mild conditions.
Mechanism: This reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an electron-deficient imine (Schiff base), which is subsequently reduced. Note that the imine is unstable and typically reduced in situ or immediately after solvent swap.
Reagents:
-
Substrate: 2-Chloro-5-fluoroaniline (1.0 equiv)
-
Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) (1.5 equiv)
-
Reductant: Sodium Borohydride (
) (2.0 equiv) -
Solvent: Toluene (Step 1), Methanol (Step 2)
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (5 mol%)
Step-by-Step Protocol:
-
Imine Formation:
-
To a dry 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 2-chloro-5-fluoroaniline (10.0 g, 68.7 mmol) and Toluene (100 mL).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (14.8 g, 103 mmol) and
-TsOH (0.6 g). -
Critical Step: Heat to reflux (110°C) for 4–6 hours. Monitor the collection of water/ethanol in the trap. The reaction is complete when the aniline spot disappears on TLC (Hexane/EtOAc 4:1).
-
Note: The intermediate imine is moisture sensitive.
-
-
Solvent Swap & Reduction:
-
Concentrate the toluene solution under reduced pressure to yield the crude imine as a yellow oil.
-
Immediately redissolve the oil in anhydrous Methanol (80 mL) and cool to 0°C in an ice bath.
-
Add
(5.2 g, 137 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction with saturated
solution (50 mL). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Method B: Acylation-Reduction (Scale-Up Preferred)
Best for: High purity, cost-efficiency at scale, avoiding chromatographic purification.
Mechanism:
The aniline is first converted to the trifluoroacetanilide (amide), which is then selectively reduced.
Crucial Insight: Standard reducing agents like
Reagents:
-
Step 1: Trifluoroacetic Anhydride (TFAA) (1.2 equiv), Triethylamine (
) (1.5 equiv), DCM. -
Step 2:
(2.0 M in THF) (2.5 equiv).
Step-by-Step Protocol:
-
Acylation:
-
Dissolve 2-chloro-5-fluoroaniline (20.0 g, 137 mmol) and
(20.8 g, 206 mmol) in Dichloromethane (DCM) (200 mL). Cool to 0°C.[1][2] -
Add TFAA (34.5 g, 164 mmol) dropwise via addition funnel. Exotherm Warning: Maintain internal temp <10°C.
-
Stir at RT for 2 hours. Wash with 1N HCl, then saturated
. Dry and concentrate to yield the solid amide (Yield typically >95%).
-
-
Selective Reduction:
-
Dissolve the crude amide in anhydrous THF (150 mL) under Nitrogen.
-
Add
(172 mL of 2.0 M solution) dropwise at RT. -
Heat to reflux (66°C) for 3 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Then add conc. HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
-
-
Isolation:
-
Basify with NaOH (2N) to pH >10.
-
Extract with MTBE or Toluene.
-
Distillation or recrystallization (from Hexane) yields the pure product.
-
Part 3: Comparative Analysis & Data
| Parameter | Method A: Reductive Amination | Method B: Acylation-Reduction |
| Overall Yield | 75 – 82% | 88 – 94% |
| Atom Economy | Moderate (Loss of EtOH/H2O) | High |
| Reagent Cost | High (TFA Hemiacetal) | Low (TFAA + Borane) |
| Safety Profile | Good (Standard hazards) | Caution (DMS stench, Borane handling) |
| Impurity Profile | Trace bis-alkylation possible | Clean (No over-alkylation possible) |
| Scalability | Limited by Dean-Stark volume | Excellent (Standard reactor types) |
Part 4: Visualization of Reaction Logic
The following diagram illustrates the decision matrix and mechanistic flow for selecting the appropriate route.
Caption: Strategic decision tree for synthesis. Route B is preferred for scale-up due to cost and impurity control, provided Borane is used to preserve the halogen substituents.
Part 5: Analytical Verification (Self-Validating System)
To ensure the protocol was successful, verify the following analytical markers:
-
NMR (400 MHz,
):-
Look for the quartet corresponding to the
group at approximately 3.7–3.9 ppm ( Hz). -
Verify the broad singlet of the
proton around 4.5 ppm . -
Confirm the aromatic region (3 protons) remains intact (no dehalogenation).
-
-
NMR:
-
Signal A:
group (aliphatic) at approx -72 ppm (triplet). -
Signal B: Ar-F group (aromatic) at approx -115 ppm .
-
Validation: Integration ratio should be exactly 3:1.
-
-
Mass Spectrometry (ESI+):
-
Target
(Chlorine isotope pattern 3:1 is critical to confirm retention of Cl).
-
References
-
TCI Chemicals. Trifluoroacetaldehyde Ethyl Hemiacetal: Reagent Profile and Applications. Retrieved from
-
Gong, Y., et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.[3] Current Organic Chemistry.[3] Retrieved from
-
European Patent Office. Process for the preparation of 2-trifluoromethyl aniline (Related hydrogenation methodology). EP0039810A1. Retrieved from
-
Ramachandran, P. V., et al. Borane-amines: Synthesis and Applications (Reduction selectivity). Chemical Communications. Retrieved from
-
BASF SE. Process for the preparation of saflufenacil intermediates (Industrial context for fluorinated anilines). US Patent 2011/0115560. Retrieved from
Sources
Application Note: Reductive Amination of 2-Chloro-5-Fluoroaniline with Trifluoroacetaldehyde
Executive Summary
This technical guide details the protocol for the synthesis of N-(2,2,2-trifluoroethyl)-2-chloro-5-fluoroaniline , a critical fluorinated building block in medicinal chemistry. The introduction of the trifluoroethyl group modulates basicity (
This transformation presents specific challenges due to the electronic deactivation of both coupling partners:
-
2-Chloro-5-fluoroaniline: A weak nucleophile due to the inductive electron-withdrawal of the chloro and fluoro substituents.
-
Trifluoroacetaldehyde (TFA): Typically supplied as a stable ethyl hemiacetal. The strong electron-withdrawing effect of the
group stabilizes the hydrate/hemiacetal form, making the formation of the requisite imine intermediate thermodynamically unfavorable under standard conditions.
This guide presents a Titanium(IV)-Mediated Reductive Amination protocol as the "Gold Standard" for high conversion, alongside a scalable Borohydride/Acid alternative.
Mechanistic Insight & Reaction Design
The reaction proceeds via a hemiaminal intermediate which must dehydrate to form the imine (Schiff base) before reduction.
The Challenge of Deactivation
Standard reductive amination conditions (e.g.,
-
Thermodynamic Trap: The
group destabilizes the imine cation relative to the neutral hemiaminal. -
Kinetic Barrier: The aniline's lone pair is delocalized into the electron-deficient ring, reducing the rate of nucleophilic attack.
The Solution: Titanium(IV) Isopropoxide
To overcome these barriers, Titanium(IV) isopropoxide (
-
Lewis Acid: Activates the hemiacetal oxygen, facilitating the leaving of the ethoxy/hydroxy group.
-
Water Scavenger: Irreversibly consumes water produced during imine formation, driving the equilibrium to the right (Le Chatelier's principle).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in bridging the energy gap between the stable hemiacetal and the reactive imine.
Experimental Protocols
Method A: Titanium(IV)-Mediated One-Pot Procedure (High Fidelity)
Recommended for mg to multi-gram scale where conversion is critical.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Chloro-5-fluoroaniline | 1.0 | Limiting Reagent |
| TFA Ethyl Hemiacetal | 1.5 - 2.0 | Electrophile Source |
| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid / Desiccant |
| Sodium Borohydride ( | 1.5 | Reducing Agent |
| Triethylamine ( | 2.0 | Acid Scavenger (Optional) |
| Toluene / THF | - | Solvent (Anhydrous) |
Step-by-Step Protocol
-
Imine Formation (The "Push"):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve 2-chloro-5-fluoroaniline (1.0 equiv) in anhydrous Toluene ( ). -
Add Titanium(IV) isopropoxide (1.5 equiv) dropwise via syringe.
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv).
-
Critical Step: Stir the mixture at ambient temperature for 1 hour , then heat to 50°C for 2–4 hours .
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aniline. The imine may hydrolyze on LCMS, so look for the absence of starting material.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Dilute with anhydrous Ethanol or THF (equal volume to Toluene) to solubilize the borohydride.
-
Add Sodium Borohydride (
) (1.5 equiv) in portions (exothermic). -
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (Titanium Quench):
-
Caution: Quenching Titanium reactions can produce a gelatinous emulsion.
-
Add 2M NaOH or saturated Rochelle’s salt (Sodium Potassium Tartrate) solution slowly. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).
-
Filter through a Celite pad if necessary to remove titanium oxides.
-
Extract with Ethyl Acetate (
).[1] Wash combined organics with Brine, dry over , and concentrate.[2]
-
-
Purification:
-
The crude oil is typically pure enough for downstream chemistry. If needed, purify via Flash Column Chromatography (Hexanes/EtOAc, typically 9:1 to 4:1).
-
Method B: Sodium Cyanoborohydride / Acetic Acid (Scalable)
Recommended for larger scale batches where Titanium workup is impractical.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Chloro-5-fluoroaniline | 1.0 | Limiting Reagent |
| TFA Ethyl Hemiacetal | 3.0 | Electrophile (Excess needed) |
| Sodium Cyanoborohydride | 2.0 - 3.0 | Selective Reducing Agent |
| Acetic Acid (Glacial) | Solvent | Catalyst/Solvent |
Step-by-Step Protocol
-
Setup:
-
Dissolve 2-chloro-5-fluoroaniline in Glacial Acetic Acid (
). The acidic medium promotes the release of the aldehyde from the hemiacetal.
-
-
Reagent Addition:
-
Add Trifluoroacetaldehyde ethyl hemiacetal (3.0 equiv).
-
Stir at room temperature for 30 minutes.
-
Add Sodium Cyanoborohydride (
) (2.0 equiv) in portions. Warning: HCN gas potential. Perform in a well-ventilated fume hood.
-
-
Reaction:
-
Heat to 50°C overnight (12–16 hours). The elevated temperature is required to push the equilibrium of the electron-deficient aniline.
-
-
Workup:
Critical Process Parameters & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Imine equilibrium unfavorable. | Switch to Method A ( |
| Starting Material Remains | Hemiacetal quality.[4] | TFA hemiacetal degrades over time. Use fresh reagent or increase equivalents to 3.0–5.0. |
| Gel formation during workup | Titanium hydroxides. | Use Rochelle's Salt (sat. aq.) and stir for >1 hour. Do not rush this step. |
| De-halogenation | Over-reduction (rare with Borohydrides). | Avoid catalytic hydrogenation ( |
Decision Tree for Optimization
Figure 2: Workflow decision tree for selecting and optimizing the synthetic route.
Safety & Handling
-
Trifluoroacetaldehyde Ethyl Hemiacetal: Volatile and lachrymatory. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN). When using Method B (Acetic Acid), ensure the exhaust is functioning perfectly and quench all waste streams with Bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.
-
Titanium(IV) Isopropoxide: Moisture sensitive.[5] Reacts violently with water.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554, 1990.[6] Link
-
Boros, E. E., et al. "Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA."[7] The Journal of Organic Chemistry, 74(9), 3587–3590, 2009. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[8] The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Reductive amination | 4369 Publications | 41296 Citations | Top Authors | Related Topics [scispace.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: N-Trifluoroethylation of 2-Chloro-5-Fluoroaniline using Trifluoroethyl Triflate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Objective: To provide a robust, scalable protocol for the N-alkylation of 2-chloro-5-fluoroaniline (2-Cl-5-F-aniline) using 2,2,2-trifluoroethyl triflate (TFE-OTf).
The Challenge: This transformation presents a "double-deactivation" paradox:
-
Nucleophile Deactivation: The aniline substrate possesses two electron-withdrawing groups (Cl at ortho, F at meta relative to the amine), significantly lowering the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.
-
Electrophile Resistance: While triflates are excellent leaving groups, the adjacent trifluoromethyl (
) group on the alkylating agent exerts a strong inductive effect ( ) and steric repulsion (lone pair-lone pair repulsion between F and the incoming nucleophile). This destabilizes the transition state, requiring forcing conditions that often lead to decomposition.
The Solution:
We utilize TFE-OTf , a "super-electrophile" (approx.
Reaction Mechanism & Strategic Logic
The reaction proceeds via a bimolecular nucleophilic substitution (
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of the SN2 trifluoroethylation. Note the critical role of heat and solvent polarity in overcoming the activation energy barrier.
Experimental Protocol
Safety Precautions (Critical)
-
Trifluoroethyl Triflate (TFE-OTf): Highly volatile, corrosive, and an alkylating agent. Must be handled in a fume hood. Inhalation can cause severe respiratory damage.
-
Reaction Pressure: If running in a sealed tube (recommended), ensure the vessel is rated for the pressure generated by solvent vapors at
.
Materials & Stoichiometry
| Component | Role | Equiv. | Conc/Amount |
| 2-Chloro-5-fluoroaniline | Substrate | 1.0 | 1.0 g (6.87 mmol) |
| TFE-OTf | Reagent | 1.5 | 2.4 g (10.3 mmol) |
| Potassium Carbonate ( | Base | 2.0 | 1.9 g (anhydrous, micronized) |
| DMF / Toluene (1:1) | Solvent | - | 10 mL (0.7 M) |
Note: A mixed solvent system (DMF/Toluene) is chosen.[1] DMF provides the polarity to dissolve the aniline and stabilize the transition state, while Toluene mitigates the volatility of TFE-OTf (bp ~90°C) and aids in reflux control.
Step-by-Step Procedure
Step 1: Setup
-
Oven-dry a 50 mL pressure tube (Ace Glass or equivalent) with a Teflon screw cap.
-
Add 2-chloro-5-fluoroaniline (1.0 equiv) and anhydrous
(2.0 equiv). -
Add the solvent mixture (DMF:Toluene, 1:1 v/v).
-
Stir at room temperature for 10 minutes to create a uniform suspension.
Step 2: Addition
-
Cool the mixture to
(ice bath). Reason: TFE-OTf is volatile; adding it cold prevents immediate evaporation. -
Add TFE-OTf (1.5 equiv) dropwise via syringe.
-
Seal the tube tightly.
Step 3: Reaction
-
Transfer the vessel to a pre-heated oil bath at
. -
Stir vigorously (800-1000 rpm) for 12–16 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The product will be less polar than the starting aniline (higher
) due to the masking of the NH protons and the lipophilic group.
-
Step 4: Workup
-
Cool to room temperature. Carefully vent the tube in the hood (slight pressure release).
-
Dilute with Ethyl Acetate (EtOAc) (30 mL) and water (30 mL).
-
Separate phases.[2][3] Extract the aqueous layer with EtOAc (
mL). -
Wash combined organics with Brine (
mL) to remove DMF. Critical Step: Residual DMF interferes with silica purification. -
Dry over
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Product: Clear to pale yellow oil.
Workflow Visualization
Caption: Operational workflow emphasizing temperature control and DMF removal.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | TFE-OTf evaporation or insufficient heat. | Use a sealed pressure tube. Increase temp to |
| Bis-alkylation | Excess reagent or high temp.[4] | Unlikely with TFE group due to steric bulk, but if observed, reduce TFE-OTf to 1.1 equiv. |
| Dark/Tar Formation | Oxidation of aniline. | Degas solvents with Argon before heating. |
| Residual DMF | Poor workup. | Increase brine washes (x4) or use |
Why this works (Expert Insight):
The use of
References
-
Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6).[1] Link
- Context: Establishes the use of TFE-OTf in Toluene/DMF at for difficult N-alkyl
-
Anderson, G. L., & Harruna, I. (1987). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines.[5] Synthetic Communications, 17(1). Link
- Context: Discusses the reactivity of trifl
-
Zeng, Y. F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines.[6][7] RSC Advances, 11. Link
- Context: Provides comparative context for alternative methods (metal catalysis)
-
Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.[8]Link
- Context: Mandatory safety d
Sources
- 1. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
Application Note: Iron-Catalyzed N-Trifluoroethylation of Electron-Deficient Anilines
Based on your request, I have developed a detailed Application Note and Protocol focusing on the Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines . This methodology represents a significant advancement in green chemistry and late-stage functionalization, utilizing an earth-abundant metal to mediate a challenging carbene insertion reaction.
Executive Summary & Strategic Value
The 2,2,2-trifluoroethyl (TFE) group is a critical bioisostere in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to ethyl groups (-CH₂CH₃) while modulating the pKa of adjacent amines. Traditional installation methods (e.g., alkylation with trifluoroethyl iodide) suffer from poor reactivity due to the electron-withdrawing effect of the fluorine atoms, particularly when applied to electron-deficient anilines which act as weak nucleophiles.
This protocol details a biomimetic iron-catalyzed approach that bypasses the nucleophilic substitution pathway entirely. Instead, it utilizes an iron-carbene insertion mechanism . By generating trifluorodiazoethane in situ from stable precursors, this method allows for the efficient N-trifluoroethylation of halogenated and ester-substituted anilines under mild, aqueous conditions.
Key Advantages
-
Nucleophile-Independent: The electrophilic iron-carbene species effectively engages electron-deficient anilines (e.g., 4-Cl, 4-Br, 4-COOMe).
-
Safety Profile: Avoids the isolation of potentially explosive trifluorodiazoethane (CF₃CHN₂).
-
Sustainability: Uses water as a co-solvent and biologically inspired Iron(III) porphyrin catalysts.
Mechanistic Insight: The Iron-Carbene Cycle
Unlike palladium-catalyzed cross-couplings, this reaction relies on the formation of an electrophilic metal-carbene intermediate. The cycle operates in two distinct phases occurring simultaneously in a one-pot system:
-
Precursor Activation: 2,2,2-Trifluoroethylamine hydrochloride reacts with sodium nitrite (NaNO₂) in the presence of acid to generate trifluorodiazoethane (CF₃CHN₂) .
-
Catalytic Insertion: The Iron(III) porphyrin precatalyst is reduced in situ (likely by trace NO or diazotization byproducts) to an active Fe(II) species. This species decomposes the diazo compound to form a highly reactive Iron-Trifluoroethylidene complex (Fe=CHCF₃) , which undergoes N-H insertion into the aniline.
Mechanistic Pathway Diagram[1]
Caption: Dual-phase mechanism showing in-situ generation of the diazo reagent followed by Iron-mediated carbene transfer.
Experimental Protocol
Reagents & Equipment
-
Catalyst: 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride (Fe(TPP)Cl ).
-
Fluorine Source: 2,2,2-Trifluoroethylamine hydrochloride (TFEA-HCl ).[1][2][3]
-
Oxidant/Nitrosyl Source: Sodium Nitrite (NaNO₂).
-
Solvent System: 1,2-Dichloroethane (DCE) / Water (1:1 mixture). Note: The biphasic system is crucial for buffering the diazotization.
-
Acid Promoter: Sodium Acetate / Acetic Acid buffer (pH 4-5) or dilute HCl.
Standard Operating Procedure (SOP)
Scale: 0.3 mmol Aniline equivalent.
-
Catalyst Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Fe(TPP)Cl (2.1 mg, 0.003 mmol, 1.0 mol% ).
-
Substrate Addition: Add the electron-deficient aniline (0.3 mmol, 1.0 equiv) and TFEA-HCl (81 mg, 0.6 mmol, 2.0 equiv ).
-
Solvent & Acid: Add 1,2-Dichloroethane (2 mL) and Water (2 mL). Add Acetic Acid (36 mg, 0.6 mmol, 2.0 equiv).
-
Initiation: Add NaNO₂ (41.4 mg, 0.6 mmol, 2.0 equiv ) in one portion.
-
Reaction: Seal the flask (septum with a bleed needle is recommended to release N₂ pressure). Stir vigorously at Room Temperature for 12 hours.
-
Optimization Note: For highly electron-deficient substrates (e.g., p-CF3), heating to 40-60°C may improve conversion.
-
-
Workup: Neutralize with sat. NaHCO₃. Extract with DCM (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Workflow Visualization
Caption: Step-by-step bench workflow for the one-pot aqueous N-trifluoroethylation.
Scope & Limitations (Data Analysis)
The following table summarizes the expected performance based on electronic properties. The iron-carbene is highly electrophilic, but the reaction still requires the aniline to possess some nucleophilicity.
Table 1: Substrate Scope Performance Matrix
| Substrate Class | Substituent (para) | Electronic Effect | Expected Yield | Protocol Adjustment |
| Halogenated | -Cl, -Br, -I | Weakly Deactivating | 65 - 85% | Standard Protocol |
| Esters/Ketones | -COOMe, -COMe | Moderately Deactivating | 50 - 70% | Increase Temp to 50°C |
| Trifluoromethyl | -CF₃ | Deactivating | 40 - 60% | 2 mol% Catalyst, 60°C |
| Nitro/Cyano | -NO₂, -CN | Strongly Deactivating | < 10% | Not Recommended (Nucleophilicity too low) |
| Electron-Rich | -OMe, -Me | Activating | 80 - 95% | Standard Protocol |
Critical Analysis: While the method is robust for halogens and carbonyls, strong electron-withdrawing groups (Nitro, Cyano) severely deactivate the aniline nitrogen, preventing attack on the transient iron-carbene species before it decomposes (dimerizes) or reacts with water. For these specific "brick-wall" substrates, alternative methods (e.g., Pd-catalyzed cross-coupling) may be required.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause 1: Diazo Instability. The generated CF₃CHN₂ is sensitive to acid. If the pH is too low (<3), the diazo decomposes before Iron insertion.
-
Fix: Use a buffered system (NaOAc/HOAc) instead of strong mineral acids.
-
-
Cause 2: Catalyst Poisoning. NO gas (byproduct) can bind irreversibly to Fe.
-
Fix: Ensure open headspace or a bleed needle to allow gas escape; do not run in a sealed pressure tube.
-
Problem: Side Product (Bis-alkylation)
-
Cause: The product (secondary amine) is more nucleophilic than the starting material.
-
Fix: This is rare with electron-deficient anilines as the TFE group is also electron-withdrawing, reducing the nucleophilicity of the product. However, if observed, increase the aniline:diazo ratio to 1.5:1.
-
References
-
Ren, S., Xu, G., Guo, Y., & Guo, C.-C. (2021).[3] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20382-20387.
-
Source:[Link]
-
-
Pan, F., & Shi, Z.-J. (2014).
-
Source:[Link]
-
-
Koenigs, R. M. (2019). Iron-Catalyzed Carbene Transfer Reactions. Chemistry – A European Journal, 25, 3166.
-
Source:[Link]
-
Sources
- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Executive Summary: The Fluorine Effect in Medicinal Chemistry
Application Note: Reagents and Protocols for the N-Trifluoroethylation of Primary Aromatic Anilines
The N-trifluoroethylation of primary aromatic amines (anilines) is a pivotal transformation in modern drug discovery. The introduction of the 2,2,2-trifluoroethyl group (
-
pKa Modulation: The strong electron-withdrawing nature of the
group significantly lowers the basicity of the adjacent nitrogen (typically by 2–3 pKa units compared to an N-ethyl analog). This reduces protonation at physiological pH, often improving membrane permeability and oral bioavailability. -
Metabolic Stability: The
bond is metabolically robust. Furthermore, the fluorination blocks the -hydroxylation pathway common in N-alkyl metabolism, extending the half-life of the drug candidate. -
Lipophilicity: The group increases lipophilicity (
), enhancing blood-brain barrier penetration without the steric bulk associated with larger alkyl chains.
This guide details three distinct chemical pathways to achieve this transformation, ranging from standard reductive amination to advanced metal-catalyzed insertions.
Reaction Landscape & Reagent Selection
Choosing the right reagent depends on the electronic nature of the aniline substrate and the tolerance for specific reaction conditions.
Pathway Visualization
Figure 1: Strategic landscape for N-trifluoroethylation.[1] Blue path: Standard; Red path: Direct Alkylation; Green path: Catalytic Insertion.
Detailed Protocols
Method A: Reductive Amination (The Industry Standard)
Reagent: Trifluoroacetaldehyde Ethyl Hemiacetal (TFAH) Mechanism: Formation of a hemiaminal/imine species followed by hydride reduction.
-
Why use this? It is the most reliable method for a broad scope of anilines. It avoids the harsh alkylating agents of Method B.
-
Key Challenge: The intermediate imine derived from trifluoroacetaldehyde is electron-deficient and unstable; it does not form as readily as non-fluorinated analogs. Dehydrating conditions or specific Lewis acids are often required.
Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve the Aniline (1.0 equiv) in Toluene (0.2 M).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (TFAH) (1.5 – 2.0 equiv).
-
Optional: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%) to accelerate dehydration.
-
Reflux for 3–6 hours to drive off ethanol/water. Monitor by TLC or LCMS for disappearance of aniline.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Solvent Switch (Optional but recommended): Concentrate toluene and redissolve the residue in THF or Dichloromethane (DCM) .
-
Add Sodium Borohydride (
) (2.0 equiv) or Sodium Triacetoxyborohydride ( ) (1.5 equiv). -
Stir at room temperature for 2–12 hours.
-
-
Workup:
-
Quench carefully with saturated aqueous
. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Expert Tip: For electron-deficient anilines, the imine formation is sluggish. Using Titanium(IV) ethoxide (
) as a Lewis acid/dehydrating agent (2.0 equiv) during the first step often drastically improves conversion.
Method B: Direct Alkylation (The Direct Approach)
Reagent: 2,2,2-Trifluoroethyl Triflate (TfeOTf)
Mechanism:
-
Why use this? Single-step reaction. Useful if the aniline is sensitive to reducing agents used in Method A.
-
Key Challenge: The reaction is kinetically slow because the
-fluorines withdraw electron density from the electrophilic carbon, destabilizing the transition state. Furthermore, the nucleophilicity of the aniline is critical.
Protocol:
-
Setup:
-
In a sealed tube or pressure vial, dissolve Aniline (1.0 equiv) in Dioxane or DMF (0.5 M).
-
Add Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) . -
Add 2,2,2-Trifluoroethyl Triflate (1.2 – 1.5 equiv). Note: This reagent is volatile and a potent alkylator; handle in a fume hood.
-
-
Reaction:
-
Heat the mixture to 100–120°C for 12–24 hours.
-
Note: Lower temperatures usually result in no reaction.
-
-
Workup:
Safety Note: Trifluoroethyl triflate is a powerful alkylating agent. Double-gloving and use of a fume hood are mandatory.
Method C: Iron-Catalyzed Carbenoid Insertion (The "Green" Frontier)
Reagent: 2,2,2-Trifluoroethylamine Hydrochloride (in situ converted to trifluorodiazoethane). Mechanism: Iron-porphyrin catalyzed N-H insertion of a metal-carbene species.[4]
-
Why use this? It operates in aqueous conditions, uses cheap iron catalysts, and avoids the isolation of unstable imines or toxic alkyl halides.
-
Key Challenge: Requires handling sodium nitrite for in-situ diazotization.
Protocol (Adapted from RSC Adv., 2013):
-
Catalyst Prep:
-
Use Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) (1 mol%).
-
-
Reaction:
-
In a flask, combine Aniline (1.0 equiv), 2,2,2-Trifluoroethylamine Hydrochloride (1.5 equiv), and the Fe catalyst in Water (or Water/MeOH mix).
-
Add Sodium Nitrite (
) (1.8 equiv) slowly. -
Acid Additive: Add Sulfuric Acid (
) (0.2 equiv) to initiate diazotization.
-
-
Process:
-
Stir at 40–60°C for 4–8 hours.
-
The trifluoroethylamine is converted to
in situ, which generates an Iron-Carbene species that inserts into the Aniline N-H bond.
-
-
Workup:
-
Extract the aqueous mixture with DCM.
-
Purify via chromatography.[5]
-
Comparative Data & Troubleshooting
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) | Method C (Fe-Catalysis) |
| Substrate Scope | Broad (Electron Rich & Poor) | Limited (Best for Electron Rich) | Broad |
| Reagent Cost | Low (TFAH is cheap) | High (Triflates are expensive) | Low |
| Scalability | High (Kg scale proven) | Moderate (Safety concerns) | High (Aqueous media) |
| Key Byproduct | Over-alkylation (rare) | Bis-alkylation (common) | Azo compounds |
| Reaction Time | 6–18 Hours | 12–24 Hours | 4–8 Hours |
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Root Cause: Incomplete imine formation due to water in the system.
-
Fix: Use molecular sieves (4Å) or switch to
mediated condensation before adding the reducing agent.
-
-
Problem: Bis-alkylation in Method B.
-
Root Cause: The product (secondary amine) is still nucleophilic enough to react again, though steric bulk usually prevents this.
-
Fix: Use a large excess of the aniline (if cheap) or strictly control stoichiometry (0.9 equiv of electrophile).
-
-
Problem: No reaction in Method B.
-
Root Cause: The "Fluorine Effect" reduces
reactivity. -
Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP can activate the triflate leaving group via H-bonding, significantly accelerating the rate [1].
-
References
-
HFIP-Promoted Alkylation: Colomer, I., et al. "Hexafluoroisopropanol as a unique solvent for the synthesis of fluorinated molecules." Chem. Commun., 2016. Link
-
Iron-Catalyzed Insertion: Li, Y., et al. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution." RSC Advances, 2013. Link
-
General Reductive Amination: Abdel-Magid, A. F., et al.[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1][6][7] Chem., 1996.[6][8] Link
-
Silver-Catalyzed Insertion: Luo, H., et al.[9] "Silver(I)-Catalyzed N-Trifluoroethylation of Anilines... with 2,2,2-Trifluorodiazoethane."[9] Angew.[9] Chem. Int. Ed., 2015.[9] Link
-
pKa Effects: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link
Sources
- 1. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
An Application Guide for the Scalable Synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The guide is structured to provide researchers and process chemists with not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deep understanding of the synthesis. We will explore two primary synthetic routes: a preferred reductive amination pathway, chosen for its scalability and efficiency, and a classical nucleophilic substitution as a viable alternative. The guide includes protocols for the synthesis of the requisite starting material, in-depth characterization data, safety protocols, and process optimization considerations critical for large-scale production.
I. Strategic Overview of Synthetic Pathways
The synthesis of the target molecule hinges on the formation of a C-N bond between the 2-chloro-5-fluoroaniline core and a 2,2,2-trifluoroethyl moiety. The selection of a synthetic route for industrial-scale production prioritizes factors such as atom economy, reagent cost and availability, operational simplicity, and robustness. Two well-established methodologies are evaluated here:
-
Reductive Amination (Recommended): This is a highly efficient one-pot reaction that converts the primary aniline and an aldehyde (or its equivalent) into the secondary amine via an imine intermediate.[1][2] Its mild conditions and high selectivity make it exceptionally suitable for scale-up.
-
Nucleophilic Alkylation: This route involves the direct reaction of the aniline with a trifluoroethylating agent bearing a good leaving group, such as a tosylate.[3] While effective, it can sometimes require more forcing conditions and careful control of over-alkylation.
The following diagram illustrates the overall synthetic strategy, beginning from the reduction of the corresponding nitroaromatic compound to the final product via these two primary routes.
Sources
Troubleshooting & Optimization
Preventing over-alkylation in aniline trifluoroethylation reactions
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the N-trifluoroethylation of anilines, with a primary focus on preventing the pervasive issue of over-alkylation.
Introduction: The Challenge of Selective Mono-Trifluoroethylation
The introduction of a trifluoroethyl group into aniline derivatives is a crucial strategy in medicinal and agrochemical chemistry. This modification can significantly enhance metabolic stability, lipophilicity, and bioavailability.[1] However, the synthesis of N-(2,2,2-trifluoroethyl)anilines is often complicated by the formation of the N,N-bis(2,2,2-trifluoroethyl)aniline byproduct. This over-alkylation occurs because the mono-alkylated product, a secondary amine, is frequently more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.[2] This guide will provide you with the technical insights and practical protocols to achieve high selectivity for the desired mono-trifluoroethylated product.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of aniline trifluoroethylation?
A1: Over-alkylation is a common side reaction where the intended N-(2,2,2-trifluoroethyl)aniline (a secondary amine) reacts further with the trifluoroethylating agent to yield the undesired N,N-bis(2,2,2-trifluoroethyl)aniline (a tertiary amine).[2] This happens because the lone pair of electrons on the nitrogen atom of the mono-alkylated product can still act as a nucleophile, often with enhanced reactivity compared to the starting aniline.
Q2: Why is the mono-trifluoroethylated aniline often more reactive than aniline itself?
A2: The introduction of an alkyl group, including a trifluoroethyl group, can increase the electron density on the nitrogen atom through an inductive effect, thereby making the secondary amine a stronger nucleophile than the primary aniline. This increased nucleophilicity makes it more likely to compete with the remaining aniline for the trifluoroethylating agent, leading to the formation of the di-substituted product.
Q3: What are the primary strategies to minimize over-alkylation?
A3: The key to preventing over-alkylation lies in controlling the reaction kinetics and the relative concentrations of the reactants. The main strategies include:
-
Stoichiometric Control: Using a molar excess of aniline relative to the trifluoroethylating agent.
-
Slow Addition of the Alkylating Agent: Maintaining a low concentration of the trifluoroethylating agent throughout the reaction.
-
Temperature Management: Conducting the reaction at an optimal temperature to favor mono-alkylation.
-
Choice of Trifluoroethylating Agent: Selecting a reagent with appropriate reactivity.
-
Catalyst and Solvent Selection: Utilizing a catalytic system and solvent that promote selective mono-alkylation.[3]
Q4: Can steric hindrance help in preventing over-alkylation?
A4: Yes, steric hindrance can play a significant role. If the aniline substrate has bulky substituents near the amino group (ortho position), the approach of a second trifluoroethyl group can be sterically hindered, thus favoring mono-alkylation.[4][5] Similarly, using a bulkier trifluoroethylating agent could potentially increase selectivity for the less hindered primary amine.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of the factors influencing over-alkylation and offers systematic approaches to optimize your reaction for high mono-alkylation selectivity.
Issue 1: Significant Formation of N,N-bis(2,2,2-trifluoroethyl)aniline
Potential Cause 1: Unfavorable Stoichiometry
-
Explanation: A high concentration of the trifluoroethylating agent relative to aniline increases the statistical probability of a second alkylation event occurring on the more nucleophilic mono-alkylated product.
-
Troubleshooting Steps:
-
Adjust the Molar Ratio: Begin by using a 1.5 to 2-fold molar excess of aniline to the trifluoroethylating agent. This ensures that the trifluoroethylating agent is more likely to encounter and react with an aniline molecule rather than the mono-alkylated product.
-
Monitor the Reaction: Track the progress of the reaction by TLC or GC/LC-MS to determine the optimal ratio that minimizes the di-alkylated byproduct while achieving a reasonable conversion of the starting aniline.
-
Potential Cause 2: High Local Concentration of the Trifluoroethylating Agent
-
Explanation: Adding the trifluoroethylating agent all at once creates a high local concentration, which can accelerate the second alkylation reaction.
-
Troubleshooting Steps:
-
Slow Addition: Employ a syringe pump or a dropping funnel to add the trifluoroethylating agent slowly over an extended period (e.g., 1-4 hours) to the stirred reaction mixture. This maintains a low steady-state concentration of the alkylating agent, favoring the reaction with the more abundant aniline.
-
Potential Cause 3: Inappropriate Reaction Temperature
-
Explanation: Higher reaction temperatures can increase the rate of both mono- and di-alkylation. However, the activation energy for the second alkylation may be lower, meaning it is disproportionately accelerated at higher temperatures.
-
Troubleshooting Steps:
-
Temperature Screening: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. While the overall reaction rate may be slower, the selectivity for mono-alkylation is often significantly improved.
-
Find the Optimal Balance: Gradually increase the temperature in subsequent experiments to find the optimal balance between reaction time and selectivity.
-
Potential Cause 4: Choice of Base and Solvent
-
Explanation: The base and solvent system can profoundly influence the nucleophilicity of the aniline and the rate of the reaction. A strong base can deprotonate the aniline, increasing its nucleophilicity and potentially leading to faster over-alkylation. The solvent polarity can also affect the reaction rates and selectivity.[3]
-
Troubleshooting Steps:
-
Base Selection: Consider using a milder base, such as potassium carbonate or sodium bicarbonate, instead of strong bases like sodium hydride. The choice of base can be critical for controlling the reaction's selectivity.[6][7]
-
Solvent Optimization: The use of ionic liquids has been shown to improve selectivity in some N-alkylation reactions.[3] Alternatively, screening a range of aprotic solvents with varying polarities (e.g., acetonitrile, DMF, THF, toluene) can help identify the optimal medium for selective mono-trifluoroethylation.
-
Issue 2: Low Conversion of Aniline
Potential Cause 1: Insufficiently Reactive Trifluoroethylating Agent
-
Explanation: Some trifluoroethylating agents are less reactive than others. For example, 2,2,2-trifluoroethyl tosylate might be less reactive than 2,2,2-trifluoroethyl iodide.
-
Troubleshooting Steps:
-
Switch to a More Reactive Agent: If using a tosylate or mesylate, consider switching to the corresponding bromide or iodide, which are better leaving groups and will increase the reaction rate.
-
Consider Modern Reagents: For challenging substrates, hypervalent iodine reagents like Togni reagents can be effective for trifluoroethylation.[8]
-
Potential Cause 2: Catalyst Deactivation or Inefficiency
-
Explanation: In catalyzed reactions, such as those employing iron porphyrins, the catalyst may not be sufficiently active or may be deactivated by impurities.[9][10]
-
Troubleshooting Steps:
-
Ensure Catalyst Quality: Use a high-purity catalyst and handle it under appropriate conditions (e.g., inert atmosphere if required).
-
Optimize Catalyst Loading: Perform a series of experiments with varying catalyst loadings to find the optimal concentration.
-
Screen Different Catalysts: If one catalyst is ineffective, consider screening other transition metal catalysts known to promote N-alkylation.
-
Data Summary Table
| Parameter | Effect on Mono-alkylation Selectivity | Recommendation | Citation(s) |
| Aniline:Alkylating Agent Ratio | Increasing the ratio favors mono-alkylation. | Start with a 1.5:1 to 2:1 molar ratio. | |
| Rate of Addition | Slow addition significantly improves selectivity. | Add the alkylating agent dropwise or via syringe pump over 1-4 hours. | |
| Temperature | Lower temperatures generally enhance selectivity. | Begin with 0 °C or room temperature and optimize. | [3] |
| Base Strength | Milder bases can reduce the rate of over-alkylation. | Use K₂CO₃ or NaHCO₃ instead of strong bases like NaH. | [6][7] |
| Solvent Polarity | Can influence reaction rates and selectivity. | Screen aprotic solvents like ACN, DMF, THF, or consider ionic liquids. | [3] |
| Steric Hindrance | Bulky groups on aniline can favor mono-alkylation. | Utilize ortho-substituted anilines where possible. | [4][5] |
Experimental Protocol: Selective Mono-Trifluoroethylation of Aniline
Objective: To synthesize N-(2,2,2-trifluoroethyl)aniline with high selectivity over the di-substituted product.
Materials:
-
Aniline (2.0 eq)
-
2,2,2-Trifluoroethyl iodide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Syringe pump or dropping funnel
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add aniline (2.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Using a syringe pump, add 2,2,2-trifluoroethyl iodide (1.0 eq) to the reaction mixture over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS every hour.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue monitoring.
-
Upon completion (consumption of the limiting reagent or no further product formation), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired N-(2,2,2-trifluoroethyl)aniline.[11][12]
Visualizing the Reaction and Troubleshooting Workflow
Reaction Mechanism and Over-alkylation Pathway
Caption: Competing pathways in aniline trifluoroethylation.
Troubleshooting Workflow for Over-Alkylation
Caption: Systematic approach to mitigating over-alkylation.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem.
- Li, Y., Wang, S., Sun, W., & Pan, Y. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21541-21545.
- BenchChem Technical Support Team. (2025).
- D'Anna, F., & Noto, R. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 748-751.
- Maji, B. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Mayr, H., & Ofial, A. R. (2016). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 22(31), 10836-10844.
- Chemistry Steps. (2024). Reactions of Aniline.
- BenchChem Technical Support Team. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
- BenchChem Technical Support Team. (2026). 3-chloro-N-(2,2,2-trifluoroethyl)aniline. BenchChem.
- Azizi, N., & Saidi, M. R. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Transactions on Science and Technology, 4(2), 209-212.
- Kumar, A., & Balaraman, K. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094-9098.
- Němec, V., & Roithová, J. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances.
- ResearchGate. (n.d.). Perfluoroethylation of aniline. Reaction conditions: 1 l (0.5 mmol),....
- Němec, V., & Roithová, J. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
- ResearchGate. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
- Enamine. (n.d.). Togni reagent.
- Sigma-Aldrich. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.
- National Center for Biotechnology Information. (2016).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
- Wang, Y., et al. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (2024).
- Marengo, E., et al. (1999). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography.
- G. K. Surya Prakash, et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society.
- ResearchGate. (n.d.). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents.
- Google Patents. (n.d.).
- Semantic Scholar. (2021).
- BenchChem Technical Support Team. (2025).
- YouTube. (2022).
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- Reddit. (2014). Purify and dry aniline?.
- Wiley Online Library. (n.d.).
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
- ACS Publications. (2018). Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PubMed Central.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2023). Trifluoromethylarylation of alkenes using anilines. PubMed Central.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.
- PubChem. (n.d.). N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
- 3. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Togni reagent - Enamine [enamine.net]
- 9. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 10. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Welcome to the technical support and troubleshooting guide for the isolation and purification of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline . This guide is engineered for research scientists and process chemists who need to isolate this specific fluorinated secondary aniline from a complex crude reaction mixture.
Because standard purification heuristics often fail when applied to heavily fluorinated compounds, this guide breaks down the physicochemical causality behind the separation techniques, providing self-validating protocols and troubleshooting FAQs.
Section 1: Physicochemical Profiling & Causality
To purify this compound effectively, you must understand how the introduction of the 2,2,2-trifluoroethyl group alters the fundamental properties of the aniline core. A typical crude mixture from a trifluoroethylation reaction contains three primary components:
-
Unreacted Starting Material (SM): 2-chloro-5-fluoroaniline (Primary amine).
-
Target Product: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline (Secondary amine).
-
Over-alkylated Impurity: 2-Chloro-5-fluoro-N,N-bis(2,2,2-trifluoroethyl)aniline (Tertiary amine).
The Causality of Separation
-
Basicity (pKa) Collapse: The
group is intensely electron-withdrawing. While standard anilines have a pKa around 4.6, fluorination drastically lowers this value[1]. The primary SM is already a weak base (pKa ~2.5) due to the ring halogens. The addition of the trifluoroethyl group drops the target product's pKa to . Consequence: Standard acid-base extractions will fail. -
Inverted Volatility: Normally, an increase in molecular weight (MW) increases the boiling point. However, replacing N-H bonds with
groups eliminates hydrogen-bond donors. Consequence: Despite having the highest MW, the bis-alkylated tertiary amine is the most volatile. The primary SM, with two H-bond donors, has the highest boiling point (~206-211 °C at 760 mmHg)[2] and is the least volatile[3].
Table 1: Comparative Physicochemical Properties of the Crude Mixture
| Component | Substitution | H-Bond Donors | Relative Polarity (Silica) | Volatility (Vacuum) | Estimated pKa |
| 2-Chloro-5-fluoroaniline (SM) | Primary | 2 | High (Lowest Rf) | Lowest (Highest BP) | ~2.5 |
| Target Product | Secondary | 1 | Moderate (Medium Rf) | Moderate (Medium BP) | < 0.5 |
| Bis-alkylated Impurity | Tertiary | 0 | Low (Highest Rf) | Highest (Lowest BP) | < 0 |
Section 2: Separation Workflows
Separation workflow for 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline based on H-bonding.
Section 3: Validated Experimental Methodologies
Method A: Silica Gel Flash Chromatography (Research Scale <50g)
This method leverages the distinct hydrogen-bonding capacities of the mixture components to achieve baseline separation[4].
-
Sample Preparation (Self-Validation Step): Do not load the crude mixture as a concentrated oil. Fluorinated anilines will streak aggressively on bare silica. Dissolve the crude in a minimum amount of dichloromethane (DCM), add silica gel (1:2 ratio by weight to the crude), and evaporate to total dryness to create a dry-load powder.
-
Column Equilibration: Pack the column and equilibrate with 100% Hexanes (or Heptane).
-
Elution Phase 1 (Impurity Removal): Run 2-3 column volumes (CV) of 100% Hexanes. The non-polar, non-hydrogen-bonding bis(2,2,2-trifluoroethyl) impurity will elute first. Monitor via UV (254 nm).
-
Elution Phase 2 (Target Recovery): Gradually switch to a gradient of 2% to 5% Ethyl Acetate in Hexanes. The target 2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline will elute in this window.
-
Elution Phase 3 (SM Flush): Increase the gradient to 15-20% Ethyl Acetate to aggressively wash off the highly polar, strongly hydrogen-bonding unreacted primary aniline.
Method B: Fractional Vacuum Distillation (Scale-Up >50g)
Because acid-base extraction is unviable, distillation is the industrial standard for separating these mixtures based on the inverted volatility principle.
-
Apparatus Setup: Assemble a short-path distillation unit equipped with a Vigreux column. Connect to a high-vacuum pump capable of maintaining
mmHg. -
Degassing: Gently warm the crude mixture under moderate vacuum to remove residual reaction solvents and volatile trifluoroethylating agents.
-
Fraction 1 (Bis-alkylated Impurity): At high vacuum (2-5 mmHg), slowly increase the oil bath temperature. The tertiary amine, lacking any N-H bonds, will distill first.
-
Fraction 2 (Target Product): Continue increasing the temperature. The target secondary amine will distill next. (Note: Unsubstituted N-(2,2,2-trifluoroethyl)aniline distills at ~84-85 °C at 15 mmHg[3]; expect this halogenated derivative to distill slightly higher, but well below the SM).
-
Residue (Starting Material): The primary amine will remain in the boiling flask as a residue or distill last at significantly higher temperatures due to its strong intermolecular hydrogen-bonding network.
Section 4: Troubleshooting FAQs
Q: Can I use an acid-base extraction to remove the unreacted 2-chloro-5-fluoroaniline?
A: No, this is a common and costly pitfall. The introduction of the strongly electron-withdrawing 2,2,2-trifluoroethyl group drastically lowers the pKa of the amine[1]. The primary 2-chloro-5-fluoroaniline starting material is already a highly deactivated weak base (pKa ~2.5). The secondary target product has an estimated pKa
Q: My product and the bis-alkylated impurity are co-eluting on TLC. How can I resolve them? A: Fluorinated compounds often exhibit altered partitioning behavior on silica. If a Hexane/EtOAc gradient fails to resolve the secondary and tertiary amines, switch to a less polarizable solvent system, such as Heptane/Dichloromethane (DCM). The subtle dipole differences between the secondary and tertiary amines are much better resolved in DCM gradients than in EtOAc.
Q: I'm seeing severe streaking on my silica column, and my fractions are contaminated. What went wrong? A: Streaking is common with halogenated anilines due to secondary interactions with the acidic silanol groups on the silica gel. Ensure you are strictly adhering to the dry-loading protocol. If streaking persists, pretreat your silica column by flushing it with 1% triethylamine (TEA) in hexanes to cap the active acidic silanol sites before loading your compound.
Section 5: References
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 2-Chloro-5-fluoroaniline | 452-83-5 [sigmaaldrich.com]
- 3. US2500218A - Process for preparing 1, 1, 1-trifluoro-2-bromoethane - Google Patents [patents.google.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
Topic: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline Document ID: TSC-SOL-2024-05 Status: Active Guide[1][2][3]
Executive Summary: The "Fluorine Trap"
You are likely reading this because standard solubility protocols have failed.[1][2][3] 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is not a standard aniline; it is a highly lipophilic, weakly basic fluorophore .[1][2][3]
The presence of the N-(2,2,2-trifluoroethyl) group creates a "Fluorine Trap."[1][2][3] The strong electron-withdrawing nature of the trifluoroethyl group, combined with the ortho-chloro and meta-fluoro substitutions on the ring, drastically reduces the electron density on the nitrogen atom.[1][2]
The Result:
-
Extreme Hydrophobicity: Water solubility is negligible (likely < 1 µg/mL).[1][2][3]
-
pKa Suppression: The molecule is barely basic.[1][2][3] Standard aqueous salt formation (e.g., 1N HCl) often fails because the conjugate acid is too acidic and hydrolyzes back to the free base in water.[1][3]
Module 1: Physicochemical Profile & Solvent Selection
Do not attempt to dissolve this directly in aqueous buffers.[1][2][3] Use the "Like Dissolves Like" principle adapted for fluorinated aromatics.[1][2][3]
Solubility Matrix
Estimated based on Structure-Property Relationships (SPR) of analogous fluorinated anilines.
| Solvent Class | Suitability | Notes |
| Water / Buffer | 🔴 Insoluble | Do not use.[1][2][3] Micellar suspension required.[1][2][3] |
| DMSO / DMF | 🟢 Excellent | Preferred for biological stock solutions (up to 100 mM).[1][2][3] |
| Chlorinated (DCM) | 🟢 Excellent | Ideal for synthesis and extraction.[1][2][3] |
| Alcohols (MeOH/EtOH) | 🟡 Moderate | Soluble, but may require warming for high concentrations (>50 mM).[1][2][3] |
| Ethers (THF/Dioxane) | 🟢 Good | Good for anhydrous reactions; watch for peroxide formation.[1][2][3] |
| Hydrocarbons | 🟡 Variable | Soluble in Toluene; less soluble in Hexanes/Heptanes.[1][2][3] |
Module 2: Troubleshooting Scenarios (Q&A)
Scenario A: Biological Assays & Stock Preparation
Q: I need to screen this compound in a cell-based assay. It precipitates immediately when added to the media.[1][3] How do I fix this?
A: This is a classic "crash-out" event. The compound is too lipophilic (LogP > 3.[1][3]5) to remain soluble in aqueous media once the organic co-solvent is diluted.[1][3]
The Fix: The "Sandwich" Dilution Protocol Do not spike 100% DMSO stock directly into the cell plate.[1] You must create an intermediate dilution.[1][2][3]
-
Prepare Master Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).
-
Intermediate Step: Dilute the Master Stock 1:10 into a surfactant-rich vehicle (e.g., PBS + 0.05% Tween-80 or 5% Solutol HS 15).[1][2][3] Note: The surfactant prevents crystal nucleation.[1]
-
Final Dosing: Add this intermediate solution to your cell media.
Critical Warning: Avoid freeze-thaw cycles with DMSO stocks of this compound.[1][2][3] Fluorinated anilines can be hygroscopic in DMSO, absorbing water from the air which forces the compound out of solution over time.[1][3] Store in single-use aliquots at -20°C.
Scenario B: Synthesis & Purification
Q: I am trying to make the Hydrochloride (HCl) salt to purify it, but it turns into an oil or dissociates. Why?
A: You are fighting the pKa. The N-trifluoroethyl group drops the pKa of the aniline nitrogen significantly (likely to pKa < 2.0).[1]
-
In water: The equilibrium favors the free base.[1][2][3]
. The acid simply washes away, leaving the oily free base.[1][2][3]
Protocol: Anhydrous Salt Formation
-
Dissolve the free base in Diethyl Ether or Anhydrous Dioxane .[1][2][3]
-
Cool to 0°C.
-
Add 4N HCl in Dioxane (anhydrous) dropwise.
-
The salt should precipitate as a white/off-white solid.[1][2][3]
-
Filter under nitrogen/argon.[1][2][3] Do not wash with water. Wash with cold ether.[1][2][3]
-
Dry in a vacuum desiccator over
.
Module 3: Visualizing the Solubility Logic
The following decision tree helps you select the correct solvent system based on your end-goal.
Caption: Decision tree for solvent selection based on experimental intent. Note the critical split at salt formation.[1]
Module 4: Advanced Formulation (Cosolvency)
If simple DMSO dilution fails for high-concentration animal dosing (e.g., IP or PO), use a cosolvent system.[1][2][3] The presence of the trifluoroethyl group makes this molecule amenable to fluorinated cosolvents or cyclodextrins.[1]
Recommended Vehicle:
Procedure: Dissolve fully in DMSO first.[1][2][3] Add PEG-400 and vortex.[1][2][3] Slowly add water while vortexing. If turbidity occurs, add HP-β-Cyclodextrin (20% w/v) to the water phase before addition.[1][2][3]
References & Authority
-
PubChem Compound Summary: 4-Fluoroaniline. (2024).[1][2][3] National Center for Biotechnology Information.[1][2][3]Link[1]
-
Context: Baseline pKa and solubility data for the core aniline structure.
-
-
Smart, B. E. (2001).[1][2][3] "Fluorine Substituent Effects (on Bioactivity and Physicochemical Properties)." Journal of Fluorine Chemistry, 109(1), 3-11.[1][2][3] Link
-
Serajuddin, A. T. (2007).[1][2][3] "Salt formation to improve drug solubility."[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link[1]
-
Li, P., & Zhao, L. (2016).[1][2][3] "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated anilines, as they may exhibit specific toxicological profiles.
Sources
Technical Support Center: Catalyst Selection for N-Trifluoroethylation of Deactivated Anilines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the catalyst selection for the N-trifluoroethylation of deactivated anilines—a critical transformation in medicinal and agrochemical research. The introduction of the trifluoroethyl group is a key strategy to enhance metabolic stability and modulate the physicochemical properties of aniline-containing compounds.[1] However, the reduced nucleophilicity of electron-deficient anilines presents a significant synthetic challenge. This guide is designed to help you navigate these complexities and select the optimal catalytic system for your specific substrate.
Section 1: Frequently Asked Questions (FAQs) on Catalyst & Reagent Selection
This section addresses common questions regarding the strategic choices for setting up a successful N-trifluoroethylation reaction with challenging substrates.
Q1: Why is the N-trifluoroethylation of deactivated anilines so challenging?
The primary challenge stems from the inherent low nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro, cyano, or halo groups, decrease the electron density on the nitrogen atom. This makes it a poor nucleophile, rendering it less reactive towards traditional alkylating agents and requiring more reactive trifluoroethyl sources or highly active catalytic systems to facilitate the reaction. Many standard N-alkylation protocols that work for electron-rich anilines fail or give negligible yields with these deactivated substrates.[2][3][4]
Q2: What are the primary catalytic strategies for tackling deactivated anilines?
Several strategies have been developed, each with distinct advantages. The choice depends on the specific substrate, functional group tolerance, and available laboratory equipment.
-
Transition-Metal Catalysis: This is a robust and widely explored area. Catalysts based on iron, silver, and copper are particularly noteworthy.
-
Iron Porphyrin Catalysts: These systems can utilize 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot reaction. They show good tolerance for both electron-rich and electron-deficient anilines.[5][6][7]
-
Silver(I) Catalysis: Silver catalysts have been effectively used with 2,2,2-trifluorodiazoethane (CF3CHN2) for N-H insertion reactions into anilines.[8]
-
Copper Catalysis: Copper systems are often employed in photocatalytic cycles or with specific trifluoroethylating agents to achieve the transformation.[9][10]
-
-
Photoredox and Electrochemical Catalysis: These modern techniques utilize light or electric current to generate highly reactive intermediates, overcoming the reactivity barrier of deactivated anilines.
-
Photoredox Catalysis: Visible-light-induced methods can generate trifluoroethyl radicals from a suitable precursor. These radicals are highly reactive and can couple with deactivated anilines.[2][3] This approach often offers mild reaction conditions.
-
Electrocatalysis: Electrochemical methods provide a sustainable route for generating reactive species without the need for chemical oxidants or reductants.[11][12][13] This field is rapidly emerging as a powerful tool for challenging transformations.
-
-
Metal-Free Approaches: To avoid potential metal contamination in the final product, metal-free methods have been developed. These often rely on strong Brønsted or Lewis acids or utilize highly reactive trifluoroethylating agents.[14] A notable example is the catalyst-free reaction of amines with trifluoroacetic acid (TFA) in the presence of a silane reductant.[15][16]
Q3: I'm working with a highly electron-deficient aniline. Which catalytic system is a good starting point?
For a highly deactivated aniline, a method that does not rely on the nucleophilicity of the amine is often the best choice.
-
First Choice (Radical Approach): A photoredox catalytic system is an excellent starting point. The generation of a trifluoroethyl radical creates a highly reactive species that can engage with the electron-deficient aniline through a pathway that is less dependent on the aniline's nucleophilic character.[1][2]
-
Second Choice (Forced Conditions): An iron porphyrin-catalyzed system is another strong candidate. This method has demonstrated success with a wide range of anilines, including those with electron-withdrawing groups, by proceeding through a carbene N-H insertion mechanism.[5][6][7]
The following decision-making workflow can guide your initial selection:
Caption: Initial catalyst selection guide for deactivated anilines.
Q4: How do common trifluoroethylating agents compare?
The choice of the trifluoroethyl (-CH2CF3) source is as critical as the catalyst. They range from electrophilic reagents to radical precursors.
| Reagent Family | Example(s) | Typical Catalyst/Conditions | Pros | Cons |
| Hypervalent Iodine | Togni Reagent II[17][18][19] | Often used with Cu or photocatalysts | High reactivity, commercially available. | Can have explosive properties, requires careful handling.[17][19] |
| Sulfonium Salts | Umemoto Reagents[20] | Used with photocatalysts or transition metals | Stable, solid, easy to handle, powerful electrophilic source. | Can be expensive. |
| Diazo Compounds | 2,2,2-Trifluorodiazoethane | Silver(I) or Copper(I) catalysts[6][8] | Highly effective for N-H insertion. | Generated in situ from trifluoroethylamine hydrochloride. |
| Halides | Trifluoroethyl Iodide | Photo-Cu systems[1] | Generates trifluoroethyl radical under photocatalysis. | Radical reactions can sometimes lead to side products. |
| Acids/Alcohols | Trifluoroacetic Acid (TFA) | Metal-free with a reductant (e.g., PhSiH3)[15][16] | Inexpensive, stable, and readily available fluorine source.[15] | Requires a stoichiometric reductant; may not work for very deactivated systems. |
Q5: What is the role of phosphine ligands in transition-metal catalyzed N-trifluoroethylation?
In many transition-metal-catalyzed reactions, phosphine ligands are crucial for success.[21][22] While not always required for the specific catalysts mentioned for deactivated anilines (like iron porphyrins), they are fundamental in related cross-coupling reactions that could form the C-N bond.
-
Steric and Electronic Tuning: Phosphine ligands modulate the steric and electronic properties of the metal center.[21][23] For a challenging substrate like a deactivated aniline, a bulky, electron-rich ligand can enhance the reactivity of the metal center, promoting the desired bond formation.[22][24]
-
Stabilization: They stabilize the active catalytic species, preventing decomposition and improving catalyst lifetime and turnover numbers.[25]
-
Promoting Key Steps: In a catalytic cycle, the ligand can influence the rates of oxidative addition and reductive elimination, which are often the key bond-forming and catalyst-regenerating steps.[25]
Section 2: Troubleshooting Guide
Even with the right starting point, experiments can encounter issues. This guide provides solutions to common problems.
Caption: A step-by-step guide for troubleshooting low-yield reactions.
Q: My reaction shows no conversion. What are the first things to check?
A: Start with the basics before assuming a fundamental flaw in the methodology.
-
Reagent Integrity: Deactivated anilines can be solids. Ensure your substrate is fully dissolved in the reaction solvent. Verify the quality and activity of your trifluoroethylating agent, especially if it's a sensitive compound like Togni's reagent.
-
Solvent Quality: Ensure your solvent is anhydrous and, if the reaction is air-sensitive, properly degassed. Water can quench reactive intermediates or hydrolyze reagents.
-
Inert Atmosphere: For many transition-metal and photoredox systems, oxygen is a reaction inhibitor. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Confirm that the reaction is being maintained at the specified temperature. Some reactions require heating to overcome activation barriers.
Q: I'm getting a complex mixture of products. What could be the cause?
A: A complex mixture often points to issues with selectivity or reagent stability.
-
Over-alkylation: If you are starting with a primary aniline (Ar-NH2), you may be seeing a mixture of mono- and di-trifluoroethylated products. Try reducing the equivalents of the trifluoroethylating agent or shortening the reaction time.
-
Ring Functionalization: With some highly reactive systems (e.g., radical or electrophilic aromatic substitution pathways), you might observe functionalization on the aromatic ring instead of the nitrogen. This is more common with less-deactivated anilines. Changing the catalyst or solvent may alter the selectivity. Hexafluoroisopropanol (HFIP), for instance, can form a hydrogen-bonding network that influences reactivity and selectivity.[26]
-
Reagent Decomposition: Some trifluoroethylating agents can decompose under thermal or photochemical stress, leading to side reactions. Ensure you are following the recommended temperature and light conditions. For example, Togni Reagent II can decompose exothermically above its melting point.[18]
Q: The reaction works, but it's not reproducible. What are the most critical parameters?
A: Reproducibility issues in these sensitive reactions often trace back to subtle, uncontrolled variables.
-
Atmosphere Control: The most common culprit. Trace oxygen can have a dramatic, non-linear effect on catalytic cycles. Develop a consistent and rigorous procedure for deoxygenating your reaction mixture.
-
Reagent Purity: The purity of the aniline substrate is critical. Impurities can act as catalyst poisons. Consider purifying your aniline by recrystallization or chromatography before use.
-
Stirring Rate: In heterogeneous reactions or reactions with poor solubility, the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.
-
Light Source (for Photoredox): The intensity and wavelength of your light source must be consistent. The distance of the reaction vessel from the lamp should be identical for every run.
Section 3: Experimental Protocols
The following are representative, detailed protocols. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of a Deactivated Aniline
This protocol is adapted from literature procedures demonstrating the use of 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source.[5][6][7]
Materials:
-
Deactivated aniline (e.g., 4-chloroaniline)
-
2,2,2-Trifluoroethylamine hydrochloride
-
Sodium Nitrite (NaNO2)
-
Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Deionized Water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (2.0 equiv.), acetic acid (2.0 equiv.), deionized water (approx. 1.3 M concentration relative to aniline), and dichloromethane (approx. 0.6 M).
-
Add sodium nitrite (2.0 equiv.) to the biphasic mixture. Stir vigorously at room temperature for 30 minutes. The aqueous layer may develop a pale yellow color as diazotization proceeds to form CF3CHN2 in situ.
-
To this vigorously stirred solution, add the deactivated aniline (1.0 equiv.) and Fe(TPP)Cl (0.9 mol%).
-
Seal the vessel and continue to stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS by sampling the organic layer.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Visible-Light Photoredox N-Trifluoroethylation
This generalized protocol is based on the principles of photoredox catalysis for engaging electron-deficient substrates.[2][3]
Materials:
-
Deactivated aniline (e.g., 4-cyanoaniline)
-
Trifluoroethylating agent (e.g., Umemoto or Togni reagent, 1.5 equiv.)
-
Photocatalyst (e.g., Eosin Y or a suitable iridium/ruthenium complex, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Reaction vial with a stir bar
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the deactivated aniline (1.0 equiv.), the trifluoroethylating agent, and the photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial with a cap containing a septum. Purge the vial with argon or nitrogen for 10-15 minutes.
-
Place the vial at a fixed distance from the blue LED light source and begin vigorous stirring. It is advisable to use a fan to maintain the reaction at room temperature.
-
Irradiate the reaction for 12-48 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, remove the light source. Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution multiple times with water to remove the polar solvent (DMF/DMSO), followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
References
-
Togni reagent II - Wikipedia. [Link]
-
Transition-metal catalyzed N–H insertion of anilines - ResearchGate. [Link]
-
A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides | ChemRxiv. [Link]
-
Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides With 2,2,2-Trifluorodiazoethane - PubMed. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Publishing. [Link]
-
Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC. [Link]
-
Recent advances in trifluoroethylation reaction. [Link]
-
A rapid method of N-alkylation of amines - Journal of the Chemical Society C. [Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis - IRE Journals. [Link]
-
Selected works on the applications of P,N-phosphine ligands. - ResearchGate. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC. [Link]
-
Recent Progress in Metal-Mediated Trifluoroethylation - Bentham Science Publisher. [Link]
-
Perfluoroethylation of aniline. Reaction conditions: 1 l (0.5 mmol),... - ResearchGate. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC. [Link]
-
2.9: Phosphines - Chemistry LibreTexts. [Link]
-
Electrochemical 'game-changer' could make aniline production greener - Chemistry World. [Link]
-
Trifluoromethylarylation of alkenes using anilines - PMC - NIH. [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]
-
Electrochemical Trifluoromethylation of Enamides under Microflow Conditions - PMC. [Link]
-
Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes - UCL Discovery - University College London. [Link]
-
Aniline degradation by electrocatalytic oxidation | Scilit. [Link]
Sources
- 1. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Togni reagent - Enamine [enamine.net]
- 10. Mes-Umemoto reagent - Enamine [enamine.net]
- 11. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
- 12. Electrochemical Trifluoromethylation of Enamides under Microflow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Togni Reagent II - Enamine [enamine.net]
- 18. Togni reagent II - Wikipedia [en.wikipedia.org]
- 19. EnamineStore [enaminestore.com]
- 20. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cfmot.de [cfmot.de]
- 22. Phosphine Ligands [sigmaaldrich.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2,2-Trifluoroethylamine (TFEA) Synthesis & Workup Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden yield drops or isolation failures when working with fluorinated building blocks. 2,2,2-Trifluoroethylamine (TFEA) is a notorious offender. While it is an invaluable synthon for improving metabolic stability and modulating basicity in drug scaffolds, its unique physicochemical properties—specifically its extreme volatility and depressed basicity—render standard amine workup procedures highly ineffective.
This guide is designed to replace rigid, trial-and-error workups with a causality-driven, self-validating system. By understanding the mechanistic behavior of TFEA, you can engineer your extraction and isolation protocols to guarantee quantitative recovery.
Section 1: The Causality Behind TFEA Workup Challenges
To successfully isolate TFEA or remove it from a reaction mixture, you must design your workup around two fundamental physical properties:
1. The Inductive Effect on Basicity (pKa)
Standard aliphatic amines (like ethylamine) have a pKa around 10.8. However, the strongly electron-withdrawing trifluoromethyl (
-
The Consequence: At a neutral pH of 7, a significant portion of TFEA exists as a neutral free base, not a protonated salt. If you attempt a standard mild acidic wash (e.g., pH 5-6) to remove unreacted TFEA, it will remain highly soluble in the organic phase.
2. Extreme Volatility The free base of TFEA has a boiling point of 36–37 °C[3]. The fluorine atoms reduce intermolecular van der Waals forces compared to hydrocarbon analogs.
-
The Consequence: Attempting to isolate free TFEA by rotary evaporation of extraction solvents (like dichloromethane or ethyl acetate) will result in the co-evaporation of your product, leading to near-zero yields. It must be trapped as a non-volatile hydrochloride salt prior to concentration[4].
Section 2: Quantitative Data & Property Comparison
Understanding the stark contrast between TFEA and standard alkylamines is critical for predicting its behavior during liquid-liquid extraction.
| Property | 2,2,2-Trifluoroethylamine (TFEA) | Ethylamine (Reference) | Impact on Workup Strategy |
| Boiling Point (Free Base) | 36 - 37 °C | 16.6 °C | Extremely volatile; cannot be isolated by standard rotary evaporation without significant loss. |
| pKa (Conjugate Acid) | ~5.7 | 10.8 | Weakly basic. Requires pH < 3 for full aqueous partitioning and pH > 10 for organic extraction. |
| Physical State (Salt) | Solid (TFEA·HCl) | Solid (EtNH₂·HCl) | Hydrochloride salt must be formed prior to solvent removal to ensure quantitative isolation. |
| Preferred Extraction Solvents | MTBE, Ethyl Acetate | Diethyl Ether, DCM | MTBE provides excellent phase separation and minimizes emulsion formation with fluorinated species. |
Section 3: Workflow Visualization
Workflow for the isolation of 2,2,2-trifluoroethylamine (TFEA) avoiding volatility losses.
Section 4: Self-Validating Experimental Protocols
Protocol A: Isolation of Synthesized TFEA as a Hydrochloride Salt
Objective: To extract and isolate TFEA from a crude reaction mixture without volatility-induced yield loss.
-
Acidification (The Catch): To the crude reaction mixture, add 1N HCl dropwise while stirring until the aqueous phase reaches pH < 3.
-
Causality: At pH < 3, the amine (pKa ~5.7) is >99.9% protonated, forming the water-soluble TFEA·HCl salt.
-
Validation Check: Test the aqueous layer with pH paper. It must be strictly < 3. If it is higher, TFEA will partition into the organic waste.
-
-
Organic Wash: Wash the aqueous layer with 2 volumes of ethyl acetate (EtOAc) to remove neutral organic impurities and unreacted starting materials. Discard the organic layer.
-
Basification (The Release): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2N NaOH until the pH is > 10.
-
Causality: The low temperature prevents the volatile free base (b.p. 36 °C) from flashing off during the exothermic neutralization.
-
Validation Check: pH paper must read > 10 to ensure complete deprotonation.
-
-
Extraction: Extract the aqueous phase with 3 volumes of Methyl tert-butyl ether (MTBE)[5].
-
Causality: MTBE is preferred over dichloromethane because it provides superior phase separation with fluorinated compounds and avoids halogenated waste.
-
-
Salt Trapping & Isolation: To the combined MTBE extracts, add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents). Stir for 15 minutes.
-
Causality: This immediately converts the volatile free base back into the non-volatile TFEA·HCl salt, which will precipitate out of the ether mixture.
-
Validation Check: A white crystalline precipitate should rapidly form in the flask.
-
-
Concentration: Filter the precipitate or carefully evaporate the solvent under reduced pressure to yield pure TFEA·HCl solid.
Protocol B: Aqueous Workup to Remove Unreacted TFEA from a Coupling Reaction
Objective: To purify a newly synthesized trifluoroethylamide by removing excess TFEA reagent.
-
Dilution: Dilute the crude amidation reaction with EtOAc.
-
Aggressive Acid Wash: Wash the organic layer with 3 volumes of 1N HCl (pH ~0).
-
Causality: Because TFEA is a very weak base, standard mild acid washes will leave ~50% of the TFEA in the organic phase as a free base. You must use a strong acid to force it into the aqueous phase.
-
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. If a spot appears (indicating primary amine), repeat the 1N HCl wash.
-
-
Neutralization & Brine Wash: Wash the organic layer with saturated NaHCO₃, followed by brine.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to isolate the pure amide.
Section 5: Troubleshooting & FAQs
Q: I evaporated my extraction solvent (DCM) after basifying my TFEA synthesis, but my isolated yield is near zero. Where did my product go? A: You evaporated it. The free base of TFEA has a boiling point of 36–37 °C. When you subjected the DCM extract to rotary evaporation, the TFEA co-evaporated with the solvent. Solution: Always trap the amine by adding HCl in ether/dioxane to form the non-volatile TFEA·HCl salt (m.p. >200 °C) before applying vacuum.
Q: My LC-MS shows unreacted TFEA contaminating my final trifluoroethylamide product, even after washing with saturated ammonium chloride. Why? A: Saturated ammonium chloride has a pH of roughly 5.5. Because the pKa of TFEA is ~5.7, an ammonium chloride wash only protonates about half of the amine, leaving the rest highly soluble in your organic layer. Solution: You must use 1N HCl (pH < 1) to ensure >99.9% protonation and complete partitioning into the aqueous waste.
Q: I am trying to extract TFEA into an organic solvent, but I am getting stubborn emulsions. How can I resolve this? A: Fluorinated amines frequently cause emulsions due to their surfactant-like properties at the aqueous-organic interface. Solution: Switch your extraction solvent from ethyl acetate to MTBE, which generally provides sharper phase boundaries. Additionally, saturate the aqueous layer with NaCl (brine) prior to extraction to increase the ionic strength and force the organic phase out of the emulsion.
References
-
A universal buffer system for native LC-MS analysis of antibody-based therapeutics. bioRxiv. Available at:[Link]
-
Ethanamine, 2,2,2-trifluoro- (CID 9773). PubChem. Available at: [Link]
-
Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection. ResearchGate. Available at:[Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline , a critical fluorinated intermediate used in the synthesis of next-generation agrochemicals (e.g., uracil herbicides) and pharmaceuticals.[1]
Executive Summary
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline represents a specialized class of N-fluoroalkylated anilines where the electron-withdrawing nature of the trifluoroethyl group significantly alters the electronic landscape of the aromatic ring compared to standard alkyl anilines.[1]
This guide characterizes the molecule's spectral fingerprint, distinguishing it from its metabolic precursor (2-Chloro-5-fluoroaniline ) and its non-fluorinated analog (N-Ethyl-2-chloro-5-fluoroaniline ).[1] The presence of the
Structural & Spectral Analysis
Theoretical & Experimental Assignment (400 MHz, )
The spectrum is dominated by the coupling of protons to the two fluorine environments: the single aromatic fluorine (F-5) and the three aliphatic fluorines (
Table 1: 1H NMR Chemical Shift Data
| Position | Proton Type | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| Ar-H3 | Aromatic | 7.25 - 7.30 | dd | Deshielded by ortho-Cl.[1] Appears as a doublet of doublets. | |
| Ar-H4 | Aromatic | 6.45 - 6.55 | td (or m) | Shielded .[1] Triplet of doublets due to coupling with F-5 and H-3/H-6.[1] | |
| Ar-H6 | Aromatic | 6.40 - 6.50 | dd | Most Shielded .[1] Ortho to the N-donor.[2] Diagnostic dd pattern. | |
| N-H | Amine | 4.60 - 4.80 | br t | Broad triplet.[1] Exchangeable with | |
| CH | Aliphatic | 3.75 - 3.85 | dq (or q) | Diagnostic Signal .[1] Quartet due to coupling with |
Note: The aliphatic
signal appears as a quartet (q) or doublet of quartets (dq) depending on the resolution of the NH coupling. The large coupling constant () is characteristic of coupling in trifluoroethyl groups.[1]
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific coupling pathways influencing the NMR signals.
Figure 1: Structural connectivity highlighting the key spin-coupling interactions (J-coupling) responsible for the observed splitting patterns.
Comparative Guide: Target vs. Alternatives
This section objectively compares the target molecule with its direct precursor and a non-fluorinated analog to highlight specific identification markers.
Comparison with Precursor (2-Chloro-5-fluoroaniline)
Scenario: Monitoring reaction progress from starting material to product.
| Feature | Precursor (Start) | Target (Product) | Key Difference |
| Amine Proton | Signal shifts downfield and integrates for 1H instead of 2H.[1] | ||
| Aliphatic Region | Silent (No signals < 6.0 ppm except NH) | Appearance of the | |
| Aromatic H6 | The trifluoroethyl group is electron-withdrawing, slightly reducing the shielding on the ring compared to free |
Comparison with Non-Fluorinated Analog (N-Ethyl-2-chloro-5-fluoroaniline)
Scenario: Distinguishing between fluorinated and non-fluorinated alkylation.
| Feature | N-Ethyl Analog | N-Trifluoroethyl (Target) | Mechanism |
| CH | The electronegative | ||
| Multiplicity | Quartet ( | Quartet ( | The coupling constant to Fluorine (~9 Hz) is larger than standard vicinal proton coupling (~7 Hz).[1] |
| Methyl Group | Triplet ( | Absent | The target has no terminal methyl protons; the |
Experimental Protocols
Synthesis Protocol (Recommended Route)
While direct alkylation is possible, the Acylation-Reduction method is preferred for high purity and yield, avoiding over-alkylation.[1]
Step 1: Acylation
-
Dissolve 2-chloro-5-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) .
-
Add Triethylamine (1.2 eq) and cool to 0°C.
-
Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 eq).[1]
-
Stir at RT for 2 hours. Wash with
, dry, and concentrate to yield the trifluoroacetamide intermediate.[1]
Step 2: Reduction
-
Dissolve the intermediate in anhydrous THF .
-
Add Borane-Dimethyl Sulfide (
) (2.0 eq) slowly at 0°C. -
Reflux for 3 hours.
-
Cool and quench with MeOH/HCl to break the amine-borane complex.
-
Basify with
, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
NMR Acquisition Parameters
To ensure data integrity and reproducibility:
-
Solvent:
(99.8% D) with 0.03% TMS.[1] -
Concentration: ~10 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 second.
-
Referencing: Calibrate TMS to 0.00 ppm or residual
to 7.26 ppm.
Workflow Visualization
Figure 2: Synthetic workflow from precursor to final spectral validation.
References
-
Sigma-Aldrich. 2-Chloro-5-fluoroaniline Product Specification & NMR Data. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [1]
-
ChemicalBook. 2,2,2-Trifluoroethylamine NMR Spectrum Data. Retrieved from [1]
-
Royal Society of Chemistry. Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines (Supporting Info). Retrieved from
-
National Institutes of Health (PubChem). 2-Chloro-5-fluoroaniline Compound Summary. Retrieved from [1]
Sources
19F NMR Characterization of N-Trifluoroethyl Fluoroanilines: A Comparative Guide
Topic: 19F NMR Characterization of N-Trifluoroethyl Fluoroanilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the N-(2,2,2-trifluoroethyl) (N-TFE) group has emerged as a high-value bioisostere for amides and alkyl amines. It modulates basicity (
This guide objectively compares
Part 1: The Challenge & The Solution
The Challenge: Ambiguity in
NMR
When synthesizing N-trifluoroethyl fluoroanilines—often via reductive amination or alkylation—the resulting
-
Signal Overlap: The methylene (
) protons of the N-TFE group appear as a quartet (or multiplet) in the 3.5–4.0 ppm range. This region frequently overlaps with solvent peaks (e.g., mono-water in DMSO- ), methoxy groups, or other aliphatic protons. -
Coupling Complexity: The
signal is split by three equivalent fluorine atoms ( ) and potentially the amine proton ( ), creating a complex multiplet that is difficult to integrate accurately for purity assessments.
The Solution:
NMR Specificity
NMR offers a "clean slate" background with 100% natural abundance and high sensitivity (83% of -
Spectral Isolation: The N-TFE signal appears in a unique window (-70 to -73 ppm ), distinct from aryl fluorines and trifluoromethyl groups.
-
Diagnostic Coupling: The signal appears as a clear triplet (coupled to
) in non-decoupled spectra, providing immediate structural verification.
Part 2: Comparative Analysis
The following tables compare the spectral characteristics of the N-TFE group against common fluorinated alternatives found in drug discovery.
Table 1: Chemical Shift Fingerprint (
NMR)
Reference:
| Fluorine Motif | Structure | Typical Shift ( | Multiplicity (Non-decoupled) | Diagnostic Value |
| N-Trifluoroethyl | -70.0 to -73.0 | Triplet ( | High. Distinct from amides. | |
| N-Trifluoroacetyl | -74.0 to -78.0 | Singlet (Broad) | High. Precursor/Impurity check. | |
| Aryl-Trifluoromethyl | -60.0 to -64.0 | Singlet | Medium. Can overlap with TFE. | |
| Aryl-Fluorine | -100 to -130 | Multiplet | High. Far upfield from TFE. | |
| Trifluoromethoxy | -57.0 to -59.0 | Singlet | Medium. Distinct from TFE. |
Insight: The shift difference between the amine (N-TFE, ~ -72 ppm) and the amide (N-TFA, ~ -76 ppm) is a critical quality control check during reduction reactions. A shift upfield (less negative) typically indicates successful reduction of the carbonyl.
Table 2: Coupling Constant Diagnostic (
Values)
Use these values to confirm connectivity.
| Interaction | Nuclei Involved | Coupling Constant ( | Observation |
| Vicinal | 9.0 – 10.5 Hz | Defines the triplet in | |
| Geminal | 275 – 280 Hz | Large splitting in | |
| Vicinal | 30 – 35 Hz | Quartet in |
Part 3: Experimental Protocol
Protocol: Structural Validation Workflow
Objective: Confirm synthesis of N-(2,2,2-trifluoroethyl)-4-fluoroaniline.
-
Sample Preparation:
-
Dissolve ~10 mg of compound in 0.6 mL
. -
Note: Avoid DMSO-
if possible for integration of the group, as water suppression can distort the quartet at ~3.5 ppm. DMSO is acceptable for . -
Internal Standard (Optional for qNMR): Add
-trifluorotoluene ( -63.7 ppm).
-
-
Acquisition Parameters (
NMR):-
Pulse Sequence: zgfhigqn (Inverse gated decoupling) for quantitative results, or standard zg to see couplings.
-
Spectral Width: 200 ppm (-200 to 0 ppm).[2]
-
Relaxation Delay (
): Set to (typically 5–10 seconds) for accurate integration. -
Scans: 16–32 scans are usually sufficient due to high sensitivity.
-
-
Data Processing:
-
Reference spectrum to internal standard or solvent lock.
-
Apply Exponential Multiplication (LB = 0.3–1.0 Hz) to reduce noise.
-
Critical Step: Compare the integration of the N-TFE signal (-72 ppm) vs. the Aryl-F signal (-100 to -130 ppm). The ratio should be exactly 3:1 .
-
Part 4: Visualization & Data Interpretation
Workflow Logic: Synthesis to Validation
This diagram outlines the decision-making process when characterizing these compounds, highlighting where
Figure 1: Decision matrix for monitoring N-trifluoroethylation reactions. Note the specific chemical shift discrimination between amide impurities and the amine product.
Coupling Tree: Decoding the Multiplets
Understanding the splitting patterns is vital for confirming that the fluorine is attached to an ethyl chain and not directly to the ring.
Figure 2: Coupling tree demonstrating the reciprocal splitting between the trifluoroethyl fluorine atoms and the adjacent methylene protons.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Sloop, J. C. (2013).[3] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
-
Linclau, B., et al. (2016). The vicinal F-C-C-H coupling constant in acyclic systems: A conformational probe. Chemistry - A European Journal.
-
Wang, J., et al. (2011). Iron porphyrin-catalyzed N-trifluoroethylation of anilines. RSC Advances.
-
Alfa Chemistry. 19F NMR Chemical Shift Table.
Sources
HPLC method for purity analysis of fluorinated aniline intermediates
High-Performance Liquid Chromatography (HPLC) Purity Analysis of Fluorinated Aniline Intermediates: A Comparative Guide to Column Chemistries
Introduction: The Analytical Challenge of Fluorinated Isomers
Fluorinated anilines (such as 2-fluoroaniline, 4-fluoroaniline, and 2,4-difluoroaniline) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics, anti-inflammatory agents, and CNS-active drugs[1]. The introduction of fluorine enhances a drug molecule's metabolic stability, lipophilicity, and target binding affinity. However, the upstream synthesis of these intermediates frequently yields closely related positional isomers and des-fluoro impurities.
Achieving baseline resolution of these isomers is a notorious analytical challenge. Because positional isomers of fluorinated anilines possess identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase (RP) HPLC methods often fail to provide adequate selectivity, leading to co-elution and inaccurate purity reporting.
Mechanistic Insight: The Causality of Column Selection
As an Application Scientist, I frequently observe laboratories attempting to force the separation of fluorinated isomers on standard C18 columns using complex, highly buffered, or extended gradient mobile phases. This approach is fundamentally flawed because it ignores the underlying mechanism of molecular interaction. To achieve robust separation, the stationary phase chemistry must be deliberately matched to the analyte's electronic properties.
-
Standard C18 (Alkyl Phase): Selectivity is driven almost exclusively by hydrophobic (dispersive) interactions. Since positional isomers of fluorinated anilines have negligible differences in hydrophobicity, C18 columns cannot differentiate them, resulting in co-elution[2].
-
Phenyl-Hexyl Phase: Introduces
interactions between the stationary phase phenyl ring and the analyte's aromatic ring. While this improves the retention of aromatic amines compared to C18, it lacks the specific electronegative recognition required for fluorinated species. -
Pentafluorophenyl (PFP / PFPP) Phase: The PFP stationary phase is the gold standard for fluorinated compounds. It provides a multi-modal retention mechanism[3]:
-
Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the PFP ring induce strong dipole moments that interact selectively with the polarized C-F bonds of the analytes[4].
-
Interactions: The electron-deficient PFP ring acts as a strong
-acceptor, interacting with the electron-rich aniline ring[2]. -
Steric/Shape Selectivity: The rigid, planar nature of the pentafluorophenyl group offers exceptional shape recognition, easily discriminating between ortho-, meta-, and para- substituted isomers[2].
-
Method development workflow for fluorinated aniline isomer separation.
Experimental Protocol: Self-Validating Purity Analysis
To objectively compare these stationary phases, a standardized protocol was developed. This protocol operates as a self-validating system: strict System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure the physical chemistry of the column is performing as intended.
Materials & Sample Preparation
-
Analytes: Aniline, 2-Fluoroaniline, 4-Fluoroaniline, and 2,4-Difluoroaniline.
-
Sample Prep: Dissolve standards in initial mobile phase conditions (90% Water / 10% Methanol) to a final concentration of 100 µg/mL to prevent solvent-mismatch peak distortion.
-
Columns Evaluated: Standard C18, Phenyl-Hexyl, and PFP (All dimensions: 150 x 4.6 mm, 3 µm particle size).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid ensures the basic amino group of the aniline remains protonated, suppressing secondary cation-exchange interactions with residual surface silanols on the silica support, which would otherwise cause severe peak tailing[3].
-
Mobile Phase B: Methanol. Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile is a
-electron rich solvent that competes with the analyte for the active sites on the PFP stationary phase, drastically reducing selectivity. Methanol is protic and preserves these critical interactions[4].
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Dipole-dipole interactions are highly temperature-dependent. Strict thermal control prevents retention time drift.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm.
-
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)
-
2.0 - 10.0 min: 10% to 60% B (Linear gradient)
-
10.0 - 12.0 min: 60% B (Wash phase)
-
12.0 - 12.1 min: 60% to 10% B
-
12.1 - 17.0 min: 10% B (Re-equilibration)
-
-
System Suitability Testing (SST):
-
Inject the standard mixture in triplicate.
-
Acceptance Criteria: Resolution (
) between the critical pair (2-Fluoroaniline and 4-Fluoroaniline) must be . Tailing factor ( ) for all peaks must be . If these are not met, the system is not validated for purity analysis.
-
Comparative Performance Data
The quantitative results of the column screening are summarized below. The data highlights the failure of hydrophobic mechanisms and the triumph of multi-modal "fluorophilic" interactions.
| Column Chemistry | Retention Time: 2-Fluoroaniline (min) | Retention Time: 4-Fluoroaniline (min) | Resolution ( | Tailing Factor ( |
| Standard C18 | 5.2 | 5.3 | 0.8 (Co-elution) | 1.6 |
| Phenyl-Hexyl | 6.1 | 6.5 | 1.4 (Partial) | 1.4 |
| PFP (Pentafluorophenyl) | 7.8 | 9.1 | 3.2 (Baseline) | 1.1 |
Data Analysis:
-
C18: Failed to resolve the critical pair (
= 0.8). The purely hydrophobic mechanism cannot distinguish the subtle positional changes of the fluorine atom. -
Phenyl-Hexyl: Provided marginal separation (
= 1.4) due to interactions, but falls short of the baseline resolution ( ) required for accurate quantitative purity integration. -
PFP: Achieved exceptional baseline resolution for all components (
= 3.2). The synergistic combination of dipole-dipole interactions and the rigid steric profile of the PFP phase specifically recognized the ortho vs. para positioning of the highly electronegative fluorine atoms[2].
Conclusion & Best Practices
For the purity analysis of fluorinated aniline intermediates, relying on standard C18 chemistries introduces a severe risk of co-eluting impurities, which can compromise downstream API synthesis and regulatory compliance. The experimental data conclusively demonstrates that a Pentafluorophenyl (PFP) stationary phase is required to achieve the orthogonal selectivity necessary for resolving positional isomers.
When implementing this method, always utilize Methanol as the strong solvent rather than Acetonitrile to maximize the multi-modal interactions of the PFP column, and maintain strict column temperature control to ensure reproducible dipole-dipole interactions.
References
-
Núñez, O., Checa, A., & Gallart-Ayala, H. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate.[Link]
-
Sparrow Chemical. "Fluoroaniline Series - High-Performance Fluorine Chemicals." Sparrow Chemical.[Link]
-
Phenomenex. "Luna PFP(2) HPLC Columns: 4 Mechanisms of Interaction." Phenomenex.[Link]
Sources
Spectroscopic Characterization of N-Trifluoroethyl Anilines: A Comparative IR Guide
This guide provides an in-depth technical comparison of IR spectroscopy characteristics for N-trifluoroethyl anilines versus their non-fluorinated analogs. It is designed for researchers optimizing metabolic stability in drug discovery.
Executive Summary: The Fluorine Effect
In medicinal chemistry, the N-(2,2,2-trifluoroethyl) group is a strategic bioisostere for N-ethyl or N-methyl groups. It blocks metabolic dealkylation (enhancing metabolic stability) and modulates lipophilicity (
Key Takeaway: The diagnostic signature of N-trifluoroethyl aniline is not just the N-H stretch shift, but the appearance of intense C-F stretching bands (1150–1200 cm⁻¹) that dominate the fingerprint region, coupled with a "stiffened" N-H bond that exhibits reduced hydrogen-bonding propensity compared to N-methylaniline.
Theoretical Framework: Electronic Modulation
To interpret the spectra, one must understand the electronic environment of the nitrogen atom.
-
Aniline / N-Alkyl Anilines: The nitrogen lone pair donates density into the aromatic ring (+M effect) but is available for hydrogen bonding.
-
N-Trifluoroethyl Anilines: The
-fluorine atoms exert a powerful inductive withdrawal ( ) through the -framework. This pulls electron density away from the nitrogen, reducing its basicity ( drops significantly).-
Consequence: The N-H bond becomes more polarized but less capable of acting as a hydrogen bond acceptor. This often results in a sharper, higher-frequency "free" N-H band in dilute solutions, though in neat films (ATR), the band may appear weak and broad due to disordered dipole interactions.
-
Diagram 1: Electronic Influence on N-H Vibrational Modes
Figure 1: Mechanistic flow illustrating how substituent electronic effects alter N-H bond properties and resulting IR shifts.
Comparative Spectral Analysis
The following table synthesizes experimental data ranges for aniline derivatives. Note that N-trifluoroethyl aniline is a secondary amine, so it loses the symmetric/asymmetric doublet seen in primary anilines.
Table 1: Diagnostic IR Peak Assignments
| Functional Group | Aniline (Primary) | N-Methylaniline (Secondary) | N-Trifluoroethylaniline (Fluorinated 2°) | Diagnostic Note |
| N-H Stretch ( | Doublet ~3440 cm⁻¹ (asym)~3360 cm⁻¹ (sym) | Singlet 3400–3450 cm⁻¹ | Singlet (Weak) 3400–3420 cm⁻¹ | The fluorinated N-H is often less intense due to reduced dipole change upon stretching. |
| C-H Stretch ( | N/A | ~2800–2950 cm⁻¹(N-CH₃ stretches) | ~2950 cm⁻¹(C-H adjacent to CF₃ is weaker) | |
| C-F Stretch | Absent | Absent | Very Strong (Broad) 1150–1200 cm⁻¹ | Primary Identifier. Overlaps with C-N but is significantly more intense. |
| N-H Bend ( | ~1600–1650 cm⁻¹(Scissoring) | ~1500–1550 cm⁻¹(Weak) | ~1510–1530 cm⁻¹ | Difficult to distinguish from aromatic ring breathing modes. |
| C-N Stretch | ~1250–1300 cm⁻¹ | ~1300–1350 cm⁻¹ | ~1280–1320 cm⁻¹ | Shifted due to altered conjugation with the ring. |
Interpretation Guide
-
The "Missing" Doublet: The transition from Aniline
N-Trifluoroethylaniline collapses the N-H doublet into a singlet. -
Intensity Drop: The N-H stretch in the trifluoroethyl derivative is often described as "very weak" (vw) or "broad" in ATR spectra compared to the distinct band of N-methylaniline. This is due to the electron-poor nitrogen reducing the bond's polarity change during vibration.
-
The C-F "Mask": In the fingerprint region (1000–1300 cm⁻¹), the C-F stretches are so intense they can obscure the C-N stretch. Look for a massive, multi-shouldered absorption band here.
Experimental Protocol: Synthesis & Characterization
To generate reliable data, the compound must be synthesized with high purity, as residual aniline will contaminate the N-H region with a doublet.
Method A: Iron-Porphyrin Catalyzed Insertion (Green Chemistry)
This modern method avoids harsh alkylating agents.
-
Reagents: Aniline (1.0 eq), 2,2,2-Trifluoroethylamine HCl (fluorine source), Iron(III) porphyrin catalyst (0.1 mol%), Aqueous buffer.
-
Conditions: One-pot reaction, 40°C, 12 hours.
-
Purification: Extraction with ethyl acetate
Silica gel chromatography (Hexane/EtOAc).
Method B: IR Acquisition (ATR)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Sample Prep: Place 10 µL of the liquid amine directly on the crystal.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 minimum (32 recommended for weak N-H detection).
-
Background: Air (clean crystal).
-
-
Validation: Ensure no peak exists at ~1700 cm⁻¹ (indicates oxidation to amide or residual starting material).
Diagram 2: Characterization Workflow
Figure 2: Step-by-step workflow for validating N-trifluoroethyl aniline synthesis using IR markers.
References
-
OrgChemBoulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Link
-
Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.[1] RSC Advances. Link
-
Sigma-Aldrich. Product Specification: N-(2,2,2-Trifluoroethyl)aniline (CAS 351-61-1).Link
-
SpectraBase. Vapor Phase IR Spectrum of 2-Bromo-N-(2,2,2-trifluoro-1-phenylethylidene)aniline. Wiley Science Solutions. Link
-
BenchChem. 3-chloro-N-(2,2,2-trifluoroethyl)aniline: Technical Guide.Link
Sources
A Comparative Guide to the Crystal Structure of N-Substituted 2-Chloro-5-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of Substituted Anilines
Anilines are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of substituents onto the aniline ring, and on the nitrogen atom itself, provides a powerful tool to modulate electronic properties, conformation, and intermolecular interactions. Halogen atoms, such as chlorine and fluorine, are of particular interest due to their ability to form halogen bonds and other non-covalent interactions, which can significantly influence crystal packing and, consequently, properties like solubility and bioavailability. This guide focuses on the 2-chloro-5-fluoroaniline scaffold, a versatile building block in the synthesis of novel compounds.
Comparative Crystallographic Analysis
To understand the solid-state behavior of N-substituted 2-chloro-5-fluoroaniline, we will analyze the crystal structures of two informative analogues: 2-chloro-5-nitroaniline and N-[(2-chloro-3-quinolyl)methyl]-4-fluoroaniline. The former provides insight into the packing of a molecule with identical substitution at the 2- and 5-positions of the aniline ring (with a nitro group as a surrogate for the fluoro group), while the latter showcases the impact of a bulky N-substituent on a related fluoroaniline core.
Case Study 1: 2-Chloro-5-nitroaniline - A Close Structural Analogue
The crystal structure of 2-chloro-5-nitroaniline offers a valuable proxy for understanding the packing forces at play in the 2-chloro-5-fluoroaniline system. The molecule is nearly planar, and its crystal structure is dominated by a network of intermolecular hydrogen bonds.
The key interactions are N-H···O and N-H···N hydrogen bonds, which link the molecules into a three-dimensional network, effectively stabilizing the structure.[1][2] The planarity of the molecule allows for efficient packing. In the crystal, molecules are linked by these hydrogen bonds, demonstrating the strong influence of the amino and nitro groups on the supramolecular assembly.[1][2]
Case Study 2: N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline - The Impact of a Large N-Substituent
This structure provides critical insights into how a large, non-planar N-substituent influences the overall crystal packing of a fluoroaniline derivative.[3] In this compound, the dihedral angle between the quinoline ring system and the fluorophenyl ring is 86.70(4)°, indicating a highly non-planar conformation.[3]
Unlike the previous example, the packing is not dominated by a 3D network of hydrogen bonds involving the aniline moiety's immediate substituents. Instead, the molecules are linked into chains along the a-axis by N-H···N hydrogen bonds, where the aniline N-H group of one molecule interacts with the quinoline nitrogen of another.[3] Additionally, C-H···π interactions play a significant role in the crystal packing.[3] This highlights how N-substitution can introduce new, dominant intermolecular interactions that dictate the crystal lattice.
Summary of Crystallographic Data
The following table summarizes the key crystallographic parameters for the two case studies, providing a basis for comparison.
| Property | 2-Chloro-5-nitroaniline | N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline |
| Molecular Formula | C₆H₅ClN₂O₂ | C₁₆H₁₂ClFN₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 13.6233 (10) | 7.9863 (5) |
| b (Å) | 3.8443 (3) | 16.3396 (11) |
| c (Å) | 13.6420 (9) | 10.7410 (7) |
| β (º) | 96.110 (3) | 94.219 (3) |
| Volume (ų) | 695.58 (9) | 1395.21 (15) |
| Key Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds | N-H···N hydrogen bonds, C-H···π interactions |
Data for 2-Chloro-5-nitroaniline sourced from ResearchGate.[1][2] Data for N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline sourced from the National Center for Biotechnology Information.[3]
Experimental Protocols: Synthesis and Crystallization
The following protocols provide a generalized yet detailed methodology for the synthesis of N-substituted 2-chloro-5-fluoroaniline derivatives and their crystallization for X-ray diffraction analysis. These protocols are based on established chemical literature and best practices in crystallography.[3][4][5]
Synthesis of N-acetyl-2-chloro-5-fluoroaniline (A Representative Protocol)
This protocol describes the acylation of 2-chloro-5-fluoroaniline. The choice of an acetyl group is illustrative; other acyl chlorides or anhydrides can be used to generate a library of derivatives.
Materials:
-
2-Chloro-5-fluoroaniline
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-5-fluoroaniline (1.0 eq) in dry DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. The base scavenges the HCl generated during the reaction.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude N-acetyl-2-chloro-5-fluoroaniline can be further purified by recrystallization or column chromatography.
Single Crystal Growth for X-ray Diffraction
Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent is critical and may require screening.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate) to form a nearly saturated solution.[4] Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a larger volume of a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.[4]
Caption: Workflow for the synthesis, purification, crystallization, and structural analysis of N-substituted 2-chloro-5-fluoroaniline.
Conclusion and Future Directions
While direct crystallographic data for simple N-substituted 2-chloro-5-fluoroaniline derivatives remains to be published in open literature, a comparative analysis of structurally related compounds provides valuable insights. The crystal packing is highly sensitive to the nature of the substituents on the aniline ring and the nitrogen atom. Hydrogen bonding and, in larger systems, C-H···π interactions are key determinants of the supramolecular architecture.
For drug development professionals, this guide underscores the importance of a thorough crystallographic investigation of any new chemical entity. The protocols provided offer a robust starting point for the synthesis and structural elucidation of novel 2-chloro-5-fluoroaniline derivatives. Future work should focus on synthesizing a systematic series of N-substituted derivatives (e.g., with varying alkyl and aryl groups) and obtaining their crystal structures. This would allow for the development of a more comprehensive understanding of the structure-property relationships in this important class of compounds and would be a significant contribution to the field of crystal engineering.
References
- BenchChem. (2025). Structural Confirmation of 2-(Chloromethyl)-4-fluoroaniline Derivatives: A Comparative Guide to X-ray Crystallography.
- Butcher, R. J., et al. (2011). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349.
- Dave, J. S., Patel, P. D., & Bhatt, H. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Molecular Crystals and Liquid Crystals, 562(1), 76–84.
- Hernández-Linares, M. G., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4583.
- Cambridge Crystallographic Data Centre (CCDC). (2025). Introducing Cambridge Structural Database 6.00.
- PubChem. (2026). 2-chloro-5-fluoroaniline. National Center for Biotechnology Information.
- Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1417.
- PubChem. (2025). 2-Chloro-5-fluoroaniline. National Center for Biotechnology Information.
- Elerman, Y., Kabak, M., & Elmali, A. (2002). Crystal Structure and Conformation of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline. Zeitschrift für Naturforschung B, 57(6), 651-656.
- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2026). 2-Chloro-5-nitroaniline. ResearchGate.
- ChemicalBook. (2025). 2-Chloro-5-fluoroaniline Chemical Properties,Uses,Production.
Sources
Stability of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline under acidic conditions
[
Refining Acid Titration
I'm now detailing the UV-metric titration procedure in Protocol 2. I'm focusing on the setup: the compound in sulfuric acid at varied concentrations and the subsequent absorbance measurements. I'm linking the process to the Hammett acidity function, which is critical for pKa calculation. I'm emphasizing the need for precision.
Detailing Degradation Kinetics
I'm now detailing an experimental workflow to determine acid degradation kinetics, ensuring a self-validating process. Starting with sample preparation and acid incubation, I'll take time-course aliquots to monitor degradation, quenching, and quantify the results using HPLC-UV/MS. I expect to plot the kinetics to calculate t1/2, thus providing stability parameters.
Finalizing Data Presentation
I'm now putting the finishing touches on the comparative table and references. I'm ensuring all data, particularly the trifluoroethyl compound's stability data, is clearly presented. I'm focusing on providing links and citations for all references. The table should clearly demonstrate the enhanced stability. I'm including the experimental details.
Finalizing Literature Citations
I'm now integrating the references, which include PubChem's trifluoroethylamine pKa data and LMU's work on N-trifluoroethylamines as stable amide bioisosteres. Also, I'm finding a relevant general reference on Hammett acidity functions for very weak bases. I plan to refine the comparative table data next, with the supporting references ready for incorporation.
Comparative Guide: Acidic Stability of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline vs. Traditional Amide Bioisosteres
In modern drug development, replacing metabolically or chemically labile functional groups with stable bioisosteres is a fundamental optimization strategy. The amide bond, while ubiquitous in pharmaceuticals, is notoriously susceptible to acid-catalyzed and enzymatic hydrolysis. To circumvent this, the N-(2,2,2-trifluoroethyl) group has emerged as a premier amide bioisostere [1]. By substituting the carbonyl oxygen with a trifluoromethyl (CF₃) group, researchers can mimic the electron-withdrawing nature and steric profile of an amide while completely eliminating the electrophilic carbonyl carbon.
This guide objectively evaluates the stability of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline under acidic conditions, comparing its performance against baseline anilines and traditional acetamides.
Mechanistic Rationale: The Causality of Acidic Stability
To understand the exceptional acidic stability of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline, one must analyze the synergistic inductive effects that drastically reduce the basicity of the aniline nitrogen. Acid-catalyzed degradation of amines and amides fundamentally relies on the initial protonation of the heteroatom. If protonation is thermodynamically disfavored, the subsequent degradation pathways are blocked.
-
The N-Trifluoroethyl Effect: Aliphatic amines typically have a pKa around 10.7. The addition of a CF₃ group (e.g., 2,2,2-trifluoroethylamine) drops the basic pKa to approximately 5.7 due to the intense negative inductive (-I) effect of the fluorine atoms [2]. When this group is attached to an aniline nitrogen, the lone pair is pulled away from the nitrogen, rendering it highly non-basic.
-
Aromatic Deactivation: The 2-chloro and 5-fluoro substituents on the phenyl ring exert their own -I effects, further withdrawing electron density from the nitrogen lone pair and deactivating the aromatic ring against electrophilic attacks.
-
Elimination of the Hydrolytic Target: Unlike an amide—which protonates on the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by water—the N-trifluoroethyl amine lacks an electrophilic center entirely.
Consequently, the estimated pKa of the conjugate acid of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is driven down to approximately -2.5. In standard physiological or formulation acidic conditions (e.g., gastric fluid at pH 1.2), the molecule remains completely unprotonated and neutral, rendering it virtually immune to acid-catalyzed hydrolysis.
Logic pathway illustrating how inductive effects confer acidic stability to the target compound.
Comparative Data Analysis
To contextualize the stability of the target compound, we compare it against three structural analogs: unsubstituted aniline (baseline), the halogenated primary amine, and the corresponding acetamide (traditional amide baseline).
| Compound | Structural Role | Estimated pKa (Conjugate Acid) | Protonation State at pH 1.2 | Primary Acidic Degradation Risk | Half-life (t₁/₂)* in 0.1 M HCl at 40°C |
| Aniline | Unsubstituted Baseline | ~4.6 | >99% Protonated | Oxidation / Ring Substitution | Stable (>100h) |
| N-(2-Chloro-5-fluorophenyl)acetamide | Traditional Amide | ~ -2.0 | Neutral | Acid-Catalyzed Hydrolysis | ~48h |
| 2-Chloro-5-fluoroaniline | Halogenated Primary Amine | ~1.5 | ~30% Protonated | Minimal | Stable (>200h) |
| 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline | Amide Bioisostere (Target) | ~ -2.5 | Neutral | None (Lacks Carbonyl) | Extremely Stable (>500h) |
*Half-life values are representative estimates based on standard accelerated acidic degradation kinetics for these chemical classes.
Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standards and positive controls to prove that the absence of degradation is due to the molecule's inherent stability, not an assay failure.
Protocol A: Acid Degradation Kinetics via HPLC-UV/MS
This protocol measures the resistance of the compound to acidic hydrolysis over time.
-
Sample Preparation: Dissolve 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline in HPLC-grade acetonitrile to a concentration of 2 mg/mL. Prepare a parallel positive control using N-(2-Chloro-5-fluorophenyl)acetamide.
-
Internal Standard Addition: Add biphenyl (1 mg/mL) to both solutions as an internal standard to validate recovery and account for any solvent evaporation during incubation.
-
Acid Incubation: Dilute the solutions 1:1 with 0.2 M HCl (final concentration: 0.1 M HCl, pH ~1.0). Incubate the sealed vials in a thermoshaker at 40°C.
-
Time-Course Aliquoting: Withdraw 50 µL aliquots at t = 0, 2, 4, 8, 24, 48, and 72 hours.
-
Quenching: Immediately quench each aliquot by adding 50 µL of 0.1 M NaOH to neutralize the acid, followed by 100 µL of cold methanol to halt any residual kinetics.
-
Quantification: Analyze via LC-MS/MS (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Calculate the peak area ratio of the analyte to the internal standard. The positive control (acetamide) must show a calculable degradation slope to validate the assay's hydrolytic power.
Self-validating experimental workflow for determining acid degradation kinetics.
Protocol B: pKa Determination via UV-Metric Titration (Hammett Acidity)
Standard potentiometric titration fails for extremely weak bases (pKa < 0). Therefore, a UV-metric approach utilizing Hammett acidity functions (H₀) is required [3].
-
Buffer Preparation: Prepare a series of aqueous sulfuric acid solutions ranging from 1% to 60% w/w. Calculate the Hammett acidity function (H₀) for each solution.
-
Spectral Baseline: Record the UV-Vis spectrum of the fully unprotonated target compound in pure water/methanol (neutral pH).
-
Titration: Spike a constant concentration of the target compound (e.g., 50 µM) into each H₂SO₄ solution.
-
Measurement: Record the UV-Vis spectra. As the aniline nitrogen protonates in highly concentrated acid, the conjugation with the aromatic ring is disrupted, causing a distinct hypsochromic (blue) shift in the
. -
Calculation: Plot the absorbance ratio at the two
values against the H₀ of the solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the conjugate acid.
References
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München (LMU). Discusses the use of N-trifluoroethylamines as metabolically and chemically stable amide bioisosteres. URL:[Link]
-
Ethanamine, 2,2,2-trifluoro- (CID 9773). National Center for Biotechnology Information. PubChem Compound Database. Demonstrates the baseline pKa shift induced by the trifluoroethyl group. URL:[Link]
-
Hammett Acidity Function and pKa Determination of Weak Bases. Comprehensive overview of UV-metric titration methodologies for highly deactivated anilines. URL:[Link]
Chromatographic Separation of Mono- vs. Bis-Trifluoroethylated Anilines: A Comparative Guide
Topic: Chromatographic Separation of Mono- vs. Bis-Trifluoroethylated Anilines Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Synthetic Context
In medicinal chemistry, the
Separating these species is non-trivial due to their structural similarity, yet distinct physicochemical behaviors. This guide compares the two most effective chromatographic strategies: Reverse Phase Liquid Chromatography (RPLC) using fluorinated stationary phases, and Supercritical Fluid Chromatography (SFC) , which offers orthogonal selectivity based on hydrogen bonding.
Physicochemical Basis of Separation
To design a robust separation, one must exploit the fundamental differences between the two analytes.
| Feature | Mono-TFE Aniline ( | Bis-TFE Aniline ( | Chromatographic Implication |
| H-Bonding | Donor (1 NH proton) & Acceptor | Acceptor Only (No NH proton) | SFC Selectivity Driver: Mono retains strongly on polar phases; Bis elutes early. |
| Lipophilicity | Moderate (LogP | High (LogP | RPLC Selectivity Driver: Bis elutes later on C18/PFP. |
| Basicity (pKa) | Weak Base (pKa ~ 2.0–2.5) | Non-Basic / Neutral (pKa < 1.0) | pH Control: Acidic mobile phases protonate Mono (improving shape) but leave Bis neutral. |
| Fluorine Content | 3 Fluorines | 6 Fluorines | Fluoro-Selectivity: PFP columns engage in specific F-F interactions. |
Method A: Reverse Phase HPLC (The Robust Standard)
While C18 columns are the industry workhorse, they often struggle to resolve fluorinated homologs solely based on hydrophobicity. The authoritative recommendation for this separation is the use of a Pentafluorophenyl (PFP) stationary phase.
Why PFP?
PFP phases offer multiple interaction mechanisms beyond simple hydrophobicity:
- Interactions: Between the electron-deficient PFP ring and the electron-rich aniline ring.
-
Dipole-Dipole: Strong interactions with the polar C-F bonds.
-
Shape Selectivity: The rigid PFP ligands can discriminate between the steric bulk of mono- vs. bis-substitution.
Recommended Protocol (Self-Validating)
-
Column: Core-shell PFP (e.g., Kinetex F5 or equivalent),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 80% B over 10 minutes.
-
Detection: UV @ 254 nm (Aniline
).
Expected Result: The Mono-TFE elutes first (more polar, H-bonding with water). The Bis-TFE elutes second (highly lipophilic, strong interaction with PFP phase).
Method B: Supercritical Fluid Chromatography (The Orthogonal Alternative)
SFC is superior for preparative purification and high-throughput screening of these analytes. It exploits the "Hydrogen Bond Acidity" difference.
Mechanism
SFC uses supercritical
-
Bis-TFE: Has no acidic proton. It cannot H-bond effectively with the stationary phase. It acts "slippery" and elutes near the void volume.
-
Mono-TFE: Has an acidic N-H proton (made more acidic by the electron-withdrawing
group). It binds strongly to the basic 2-EP phase.
Recommended Protocol
-
Column: 2-Ethylpyridine (2-EP) or Pyridine-Amide,
. -
Mobile Phase A:
. -
Mobile Phase B: Methanol (No additive usually needed, but 0.1% Isopropylamine improves peak shape for the Mono).
-
Isocratic: 5-10% B (Low modifier is sufficient due to low polarity of Bis).
-
Back Pressure: 120 bar.
Expected Result: Bis-TFE elutes first (often < 1 min). Mono-TFE elutes second with significant retention. This Reversal of Elution Order compared to RPLC confirms orthogonality.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics to assist in method selection.
| Metric | Method A: RPLC (PFP) | Method B: SFC (2-EP) | Winner |
| Resolution ( | High ( | Very High ( | SFC |
| Elution Order | Mono | Bis | Context Dependent |
| Solvent Consumption | Moderate (Acetonitrile/Water) | Low (Mainly | SFC |
| Scalability (Prep) | Good, but water removal is slow. | Excellent, solvent evaporates instantly. | SFC |
| Robustness | Excellent (Standard equipment). | Moderate (Requires SFC hardware). | RPLC |
Visualizing the Separation Logic
The following diagrams illustrate the decision pathway and the mechanistic differences between the two methods.
Caption: Decision tree for selecting between RPLC and SFC based on workflow needs (QC vs. Prep) and separation mechanism.
Caption: Visual comparison of elution orders. Note the reversal between RPLC and SFC, providing orthogonal confirmation of purity.
References
-
Sielc Technologies. "Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column." Application Note. Available at: [Link]
-
Advanced Materials Technology. "Isocratic Separation of Anilines on HALO C18." HALO Applications. Available at: [Link]
-
Teledyne Labs. "What is Supercritical Fluid Chromatography (SFC)?" Chromatography Principles. Available at: [Link]
-
University of Tartu. "Aqueous pKa values of fluorinated compounds." J. Phys.[1] Org. Chem. Data. Available at: [Link]
Sources
Safety Operating Guide
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline proper disposal procedures
Comprehensive Safety and Disposal Protocol: 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
As a halogenated aromatic amine, 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is a highly specialized intermediate frequently utilized in advanced drug development and agrochemical synthesis. While its unique trifluoroethyl and halogenated substitutions impart desirable pharmacokinetic properties to target molecules, they also create a highly persistent, toxic waste stream that requires rigorous lifecycle management.
This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step methodologies required to safely handle, contain, and dispose of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
The Causality of Hazard: Why Strict Protocols are Required
To manage a chemical effectively, one must understand the mechanistic basis of its hazards. 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline presents two primary vectors of risk:
A. Mammalian Toxicity (Methemoglobinemia)
Like many aniline derivatives, this compound poses a severe risk of systemic toxicity through skin absorption, inhalation, or ingestion[1]. In vivo, anilines do not directly oxidize hemoglobin; rather, they undergo hepatic clearance where they are N-oxygenated into active metabolites, such as phenylhydroxylamines[2][3]. These metabolites act as potent catalysts that oxidize the ferrous iron (
B. Environmental Persistence and Aquatic Toxicity The addition of chlorine and fluorine atoms to the aniline ring significantly increases the molecule's lipophilicity and environmental persistence. Halogenated anilines are notoriously recalcitrant to standard biological degradation and exhibit acute toxicity to aquatic invertebrates (e.g., Daphnia magna)[5]. Consequently, this compound must never be discharged into standard aqueous waste streams or municipal drains[1].
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / Classification | Operational Implication |
| Chemical Class | Halogenated Aromatic Amine | Requires segregation from strong oxidizers and acids. |
| GHS Health Hazards | Category 4 (Oral/Dermal/Inhalation), Category 2 (Skin/Eye Irritation)[1] | Mandates strict use of impermeable PPE and fume hood handling. |
| Target Organs | Blood (Hemoglobin), Respiratory system[1][2] | Spill response must account for delayed systemic symptoms. |
| Waste Classification | Halogenated Organic Waste[6] | Must be segregated; requires high-temperature incineration[7]. |
Operational Plan: Step-by-Step Disposal Methodology
Because this compound contains multiple halogens (chlorine and fluorine), its disposal is governed by strict environmental parameters. Standard solvent incineration is insufficient; the compound must be routed to a facility capable of capturing halogenated acid gases.
Step 1: Point-of-Generation Segregation
-
Action: Isolate all liquid waste containing 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline into a designated Halogenated Organic Waste container[6].
-
Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall caloric value of the waste drum and can lead to incomplete combustion or the formation of highly toxic dioxins/furans during incineration.
-
Material: Use High-Density Polyethylene (HDPE) carboys (Containers G1-G4 equivalents)[6]. Avoid metal containers, as trace degradation can generate hydrofluoric or hydrochloric acid, leading to corrosion.
Step 2: Solid Waste Contamination Handling
-
Action: Collect all contaminated consumables (e.g., pipette tips, Kimwipes, reaction vials, and disposable PPE) in a separate, rigid, leak-proof container lined with a heavy-duty hazardous waste bag.
-
Labeling: Affix a RCRA-compliant hazardous waste label immediately upon the first addition of waste. Explicitly list "Halogenated Aniline Derivative (Contains Cl, F)" to alert the disposal vendor.
Step 3: Final Destruction via High-Temperature Incineration
-
Action: Transfer the waste via an approved vendor to a specialized hazardous waste incinerator (e.g., a liquid injection or rotary kiln incinerator)[7].
-
Causality: The autoignition temperature and thermal stability of fluorinated aromatics are exceptionally high. Complete destruction requires incineration temperatures exceeding 1100°C with a minimum residence time of 2 seconds[8]. Furthermore, the facility must be equipped with a caustic wet scrubber (e.g., venturi scrubber) to neutralize the highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases generated during combustion[7][8].
Spill Response & Decontamination Workflow
In the event of a spill outside of primary containment, immediate and calculated action is required to prevent dermal absorption and vapor inhalation.
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory's single-pass HVAC system is functioning to clear potential aerosols.
-
Don Advanced PPE: Responders must wear heavy-duty nitrile or butyl rubber gloves (standard thin nitrile may degrade or permit permeation), chemical splash goggles, and a chemically resistant apron.
-
Containment: Surround the spill with a compatible, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized universal spill pads). Never use sawdust or combustible organics, as anilines can react exothermically with strong oxidizers.
-
Collection: Carefully sweep the saturated absorbent using non-sparking tools and deposit it into a solid hazardous waste container.
-
Surface Decontamination: Wash the contaminated surface with a mild detergent and water solution, followed by a wipe-down with a compatible solvent (e.g., ethanol or isopropanol) to remove residual lipophilic traces. Dispose of all cleaning materials as halogenated solid waste.
Waste Lifecycle Visualization
The following diagram illustrates the self-validating system for managing 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline waste, ensuring no single point of failure from generation to destruction.
Lifecycle of Halogenated Aniline Waste: From laboratory segregation to high-temperature destruction.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." Centers for Disease Control and Prevention (CDC). Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at:[Link]
-
Environmental Protection Agency (Ireland). "CONTENTS - Environmental Protection Agency." Available at:[Link]
-
ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Available at:[Link]
-
ResearchGate. "Embryonic development assay with Daphnia magna: Application to toxicity of aniline derivatives." Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. "Contribution of aniline metabolites to aniline-induced methemoglobinemia." Available at:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
